1,2-Ethanediol, dipropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-propanoyloxyethyl propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNVUZRZKPVECS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCOC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Record name | ETHYLENE GLYCOL DIPROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11340 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879239 | |
| Record name | 1,2-ETHANEDIOL, DIPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethylene glycol dipropionate is a liquid. Slightly soluble in water. Used as a plasticizer. Direct contact should be avoided. | |
| Record name | ETHYLENE GLYCOL DIPROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11340 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
123-80-8 | |
| Record name | ETHYLENE GLYCOL DIPROPIONATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/11340 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Ethanediol, dipropanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene propionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-ETHANEDIOL, DIPROPANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60879239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,2-Ethanediol, dipropanoate chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,2-Ethanediol, dipropanoate
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, catering to researchers, scientists, and professionals in drug development. The information is presented in a structured format to facilitate easy access and comparison of data.
Chemical Identity
This compound, also known as ethylene glycol dipropionate, is a diester of ethylene glycol and propionic acid.
-
IUPAC Name: 2-propanoyloxyethyl propanoate[1]
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: Physical Properties
| Property | Value | Source |
| Physical State | Liquid[1][2][4] | PubChem, Benchchem, chemicalbook.com |
| Appearance | Colorless liquid | Inferred from general properties |
| Boiling Point | 216.4 °C at 760 mmHg[5] | Alfa Chemistry |
| Flash Point | 98.3 °C[5] | Alfa Chemistry |
| Density | 1.039 g/cm³[5] | Alfa Chemistry |
| Solubility | Slightly soluble in water.[1][2][6] Soluble in water 0.16% by weight.[4] | PubChem, Benchchem, NOAA, chemicalbook.com |
Table 2: Chemical and Safety Properties
| Property | Value | Source |
| Reactivity | Reacts with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction. Heat is also generated by the interaction with caustic solutions. Flammable hydrogen is generated by mixing with alkali metals and hydrides.[2][6] | PubChem, NOAA |
| Stability | Stable under normal conditions.[7] | Fisher Scientific |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Strong bases, Strong reducing agents.[7] | Fisher Scientific |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO₂).[7] | Fisher Scientific |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of ethylene glycol with propionic acid. This reaction can be catalyzed by an acid.[1] Another route is via transesterification.[1]
Esterification Pathway
The following diagram illustrates the general acid-catalyzed esterification reaction for the synthesis of this compound.
Caption: Acid-catalyzed esterification of ethylene glycol and propionic acid.
Experimental Protocols
Gas Chromatography/Mass Spectrometry (GC/MS)
GC/MS is a common technique for the identification and quantification of this compound. The NIST Chemistry WebBook provides mass spectrum data for this compound, which is essential for its identification.[3][8] The general workflow for such an analysis is depicted below.
Caption: General workflow for GC/MS analysis.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this compound would show characteristic ester carbonyl (C=O) stretching bands. PubChem provides information that an FTIR spectrum obtained via the capillary film technique is available.[2]
Safety and Handling
This compound is a combustible liquid.[4][7] Direct contact should be avoided.[1][2][5] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles and gloves.[7] Ensure adequate ventilation when handling this chemical.[7]
In case of a spill: Eliminate all ignition sources.[2] Absorb the spill with a non-combustible material like dry earth or sand and transfer it to a suitable container for disposal.[2][6]
Firefighting: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[2][6] Water spray may be inefficient.[2]
This guide provides a foundational understanding of the chemical properties of this compound. For further in-depth research, consulting specialized chemical databases and peer-reviewed literature is recommended.
References
- 1. This compound | 123-80-8 | Benchchem [benchchem.com]
- 2. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. guidechem.com [guidechem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Synthesis of Ethylene Glycol Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for ethylene glycol dipropionate, a diester with applications in various chemical and pharmaceutical fields. The document details the core methodologies of direct esterification and transesterification, presenting quantitative data, experimental protocols, and process visualizations to facilitate understanding and replication.
Direct Esterification of Ethylene Glycol with Propionic Acid
Direct esterification, specifically the Fischer-Speier esterification, is a common and well-established method for synthesizing ethylene glycol dipropionate. This acid-catalyzed reaction involves the direct condensation of ethylene glycol with two equivalents of propionic acid.
Reaction Principle
The reaction proceeds in two consecutive steps, with the initial formation of the monoester, ethylene glycol monopropionate, followed by the esterification of the remaining hydroxyl group to yield the desired diester, ethylene glycol dipropionate. The overall reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol is a generalized procedure based on established Fischer esterification principles.
Materials:
-
Ethylene glycol
-
Propionic acid
-
Sulfuric acid (concentrated) or p-toluenesulfonic acid
-
Toluene or other suitable azeotropic solvent
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, combine ethylene glycol, a molar excess of propionic acid (e.g., 1:2.2 molar ratio of glycol to acid), and a catalytic amount of a strong acid catalyst (e.g., 0.5-1 mol% sulfuric acid). Add a suitable solvent like toluene to facilitate the azeotropic removal of water.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water is collected, indicating the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash it sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the toluene using a rotary evaporator.
-
Purification: The crude ethylene glycol dipropionate can be further purified by vacuum distillation to obtain a high-purity product.
Quantitative Data
The yield and selectivity of ethylene glycol dipropionate are highly dependent on the reaction conditions.
| Parameter | Condition | Yield of Diester | Purity | Reference |
| Pressure (in supercritical CO2) | > 9 MPa | Increased considerably | - | [1] |
| Molar Ratio (Glycol:Acid) | 1:5 (Stearic Acid) | ~61% (Monoester) | - | [2] |
| Molar Ratio (Glycol:Acid) | 1:9 (Stearic Acid) | 77.8% (Monoester) | - | [2] |
| Temperature | 140°C (Stearic Acid) | 77.8% (Monoester) | - | [2] |
| Temperature | 180°C (Stearic Acid) | 43.5% (Monoester) | - | [2] |
Note: Data for stearic acid is provided as a proxy due to the limited availability of specific data for propionic acid. The trend of increasing monoester yield with a higher excess of glycol is expected to be similar. The study in supercritical CO2 demonstrates that higher pressure favors the formation of the diester[1].
Transesterification for Ethylene Glycol Dipropionate Synthesis
Transesterification is an alternative route for the synthesis of ethylene glycol dipropionate. This method involves the reaction of ethylene glycol with a propionate ester, such as ethyl propionate or methyl propionate, in the presence of a catalyst.
Reaction Principle
The reaction involves the exchange of the alcohol moiety of the ester with ethylene glycol. This is an equilibrium-driven process, and the reaction is typically pushed towards the product side by removing the lower-boiling alcohol byproduct (e.g., ethanol or methanol) through distillation. Both acid and base catalysts can be employed for this reaction.
Experimental Protocol: Base-Catalyzed Transesterification
This protocol is a generalized procedure based on the transesterification of oils and can be adapted for the synthesis of ethylene glycol dipropionate.
Materials:
-
Ethylene glycol
-
Ethyl propionate (or methyl propionate)
-
Sodium methoxide or potassium hydroxide (catalyst)
-
Anhydrous solvent (e.g., tetrahydrofuran)
-
Distillation apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a magnetic stirrer, dissolve the catalyst (e.g., 1 wt% sodium methoxide) in anhydrous ethylene glycol.
-
Reaction: Add ethyl propionate to the mixture (a molar ratio of ethylene glycol to ethyl propionate of 1:2 or slightly higher is recommended). Heat the reaction mixture to a temperature that allows for the distillation of the ethanol byproduct, thus driving the reaction forward.
-
Catalyst Neutralization and Product Isolation: After the reaction is complete (as monitored by techniques like GC-MS), cool the mixture and neutralize the catalyst with a weak acid. The product can then be isolated by fractional distillation under reduced pressure to separate it from unreacted starting materials and any high-boiling byproducts.
Quantitative Data
Quantitative data for the direct transesterification synthesis of ethylene glycol dipropionate is limited in the readily available literature. However, a study on the synthesis of an ethylene glycol-based biolubricant from castor oil via a two-step transesterification provides valuable insight into achievable yields.
| Parameter | Condition | Yield of Biolubricant | Purity | Reference |
| Temperature | 80°C | 86.23% | - | [3] |
| Reaction Time | 90 minutes | 86.23% | - | [3] |
| Molar Ratio (Methyl Ester:Glycol) | 3:1 | 86.23% | - | [3] |
| Catalyst Dosage | 1.0% | 86.23% | - | [3] |
Process Visualizations
Direct Esterification Workflow
Caption: Workflow for the synthesis of ethylene glycol dipropionate via direct esterification.
Transesterification Workflow
Caption: Workflow for the synthesis of ethylene glycol dipropionate via transesterification.
Fischer Esterification Mechanism
Caption: Simplified mechanism of Fischer esterification for ethylene glycol dipropionate synthesis.
References
Physical properties of 1,2-Ethanediol, dipropanoate
An In-depth Technical Guide to the Physical Properties of 1,2-Ethanediol, dipropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 123-80-8), also known as ethylene glycol dipropionate, is an ester with applications as a plasticizer.[1][2][3] A thorough understanding of its physical properties is essential for its application in research, development, and manufacturing. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and a visualization of its synthesis pathway.
Core Physical and Chemical Properties
This compound is a combustible liquid that is slightly soluble in water.[1][2][3] It is classified as a flammable liquid and should be handled with appropriate safety precautions.[4]
Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Unit | Source(s) |
| Identifiers | |||
| IUPAC Name | 2-propanoyloxyethyl propanoate | - | [4] |
| CAS Number | 123-80-8 | - | [3][5][6] |
| Molecular Formula | C₈H₁₄O₄ | - | [3][5][6] |
| InChIKey | UMNVUZRZKPVECS-UHFFFAOYSA-N | - | [5][6] |
| Molecular Properties | |||
| Molecular Weight | 174.19 | g/mol | [3] |
| 174.1944 | g/mol | [5][6] | |
| Exact Mass | 174.08920892 | Da | [4] |
| Physical Properties | |||
| Physical State | Liquid | - | [1][2][3] |
| Boiling Point | 211 - 212 | °C | [7][8] |
| Density | 1.045 - 1.05 | g/mL | [1][7] |
| Solubility in Water | 16.51 (at 25 °C) | g/L | [3] |
| Flash Point | < 60.5 (< 141) | °C (°F) | [1] |
| Calculated Properties | |||
| Melting Point | 51.09 (324.24) | °C (K) | [9] |
| Octanol/Water Partition Coefficient (LogP) | 0.893 | - | [9] |
Synthesis Pathway
This compound is synthesized via the esterification of 1,2-Ethanediol (ethylene glycol) with propanoic acid. This reaction typically proceeds in two consecutive steps, first forming the monoester and then the diester, often catalyzed by an acid.
Caption: Synthesis of this compound via esterification.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of liquid esters like this compound.
Density Determination
The density of a liquid can be accurately measured using several established techniques.[10]
-
Protocol 1: Pycnometry (ASTM D1480, ASTM D1217)
-
Calibration: Calibrate a Bingham pycnometer of a known volume using a reference liquid with a well-documented density (e.g., distilled water).
-
Sample Preparation: Ensure the sample of this compound is free of air bubbles and impurities.
-
Measurement: a. Weigh the empty, clean, and dry pycnometer. b. Fill the pycnometer with the sample, taking care to avoid bubbles. c. Place the filled pycnometer in a constant-temperature bath (e.g., 25.0 ± 0.01 °C) until thermal equilibrium is reached.[1] d. Adjust the liquid volume to the pycnometer's calibration mark. e. Remove the pycnometer from the bath, allow it to return to room temperature, and weigh it.
-
Calculation: Calculate the density by dividing the mass of the sample by the calibrated volume of the pycnometer, applying a correction for air buoyancy.[1]
-
-
Protocol 2: Oscillating U-tube Densitometer (ASTM D4052)
-
Calibration: Calibrate the instrument using certified density standards or dry air and distilled water.
-
Measurement: Inject approximately 1 mL of the liquid sample into the oscillating U-tube.[1]
-
Analysis: The instrument measures the change in the frequency of oscillation of the tube when filled with the sample. This frequency is directly related to the density of the liquid. The instrument's software automatically calculates and displays the density at the measurement temperature.[1]
-
Boiling Point Determination
The boiling point is a critical indicator of purity. The Thiele tube method is a common and effective technique that requires a small sample volume.[11]
-
Protocol: Thiele Tube Method
-
Sample Preparation: a. Place a small amount (less than 0.5 mL) of this compound into a small test tube (fusion tube).[11] b. Take a capillary tube sealed at one end and place it, open-end down, into the fusion tube containing the sample.
-
Apparatus Setup: a. Attach the fusion tube assembly to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. b. Clamp the thermometer and immerse the assembly in a Thiele tube filled with a high-boiling point oil (e.g., mineral oil), ensuring the sample is below the oil level.
-
Measurement: a. Heat the side arm of the Thiele tube gently with a Bunsen burner. The design of the tube promotes even heat circulation.[12][13] b. As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[11] c. Remove the heat source and allow the apparatus to cool slowly. d. Record the temperature at the precise moment the stream of bubbles stops and the liquid is drawn back into the capillary tube. This temperature is the boiling point of the sample.[11]
-
Pressure Correction: Record the atmospheric pressure at the time of the measurement. If the pressure is not 760 mmHg, a correction may be necessary for highly accurate work.
-
Melting Point Determination
While this compound is a liquid at room temperature, its melting point can be determined if it is first solidified. The capillary method is standard for organic compounds.[2]
-
Protocol: Capillary Method (Mel-Temp Apparatus)
-
Sample Preparation: a. Solidify the sample by cooling it below its expected melting point (calculated as ~51 °C). b. Finely powder a small amount of the solidified sample. c. Press the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) into the sealed end.[14]
-
Measurement: a. Place the capillary tube into the heating block of a Mel-Temp apparatus.[15] b. Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point. c. Decrease the heating rate to about 1-2 °C per minute to ensure accurate observation.[15] d. Observe the sample through the magnifying eyepiece. e. Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).[12][15]
-
Solubility Determination
The solubility of an ester in water can be determined quantitatively. For slightly soluble substances, establishing equilibrium and analyzing the concentration of the saturated solution is key.
-
Protocol: Shake-Flask Method (OECD Guideline 105)
-
Equilibrium Setup: a. Add an excess amount of this compound to a known volume of distilled water in a flask. b. Seal the flask and agitate it in a constant-temperature water bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the time required to reach saturation.
-
Phase Separation: a. After agitation, allow the mixture to stand undisturbed at the same constant temperature to allow for the separation of undissolved ester. b. Centrifugation may be required to fully separate the aqueous phase from any dispersed micro-droplets of the ester.
-
Analysis of Aqueous Phase: a. Carefully extract a known volume of the clear, saturated aqueous phase. b. Determine the concentration of the dissolved ester in the aqueous sample. Gas chromatography (GC) is a suitable analytical method for this purpose, given its volatility.
-
Calculation: The solubility is expressed as the mass of the solute per volume (or mass) of the solvent (e.g., g/L).
-
-
Note on Water Content Analysis: For determining the small amount of water that might dissolve in the ester phase, Karl Fischer titration is the standard method.[16] This technique is highly sensitive and specific to water.[16]
References
- 1. knowledge.reagecon.com [knowledge.reagecon.com]
- 2. thinksrs.com [thinksrs.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. ethylene glycol dipropionate [stenutz.eu]
- 8. 123-80-8(1,2-Ethanediol,1,2-dipropanoate) | Kuujia.com [nl.kuujia.com]
- 9. chemeo.com [chemeo.com]
- 10. Density - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. SSERC | Melting point determination [sserc.org.uk]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.ucalgary.ca [chem.ucalgary.ca]
- 16. Determination of Water Content in Ethyl acetate, acetic acid ethyl ester Using Karl Fischer Titration [sigmaaldrich.com]
In-Depth Technical Guide to the Spectroscopic Data of Ethylene Glycol Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for ethylene glycol dipropionate, a compound of interest in various scientific and industrial applications. This document details the spectral characteristics obtained through Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to support research, quality control, and drug development activities.
Ethylene Glycol Dipropionate: An Overview
Ethylene glycol dipropionate (C8H14O4) is the diester of ethylene glycol and propionic acid.[1] It is a colorless liquid with applications as a plasticizer and in various formulations.[1] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality assessment in research and industrial settings.
Spectroscopic Data
The following sections present the key spectroscopic data for ethylene glycol dipropionate in a structured tabular format for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR spectra of ethylene glycol dipropionate provide detailed information about its proton and carbon environments.
Table 1: ¹H NMR Spectroscopic Data for Ethylene Glycol Dipropionate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~4.3 | s | 4H | -O-CH₂ -CH₂ -O- |
| ~2.3 | q | 4H | -CO-CH₂ -CH₃ |
| ~1.1 | t | 6H | -CO-CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for Ethylene Glycol Dipropionate
| Chemical Shift (δ) ppm | Assignment |
| ~174 | C =O |
| ~62 | -O-CH₂ -CH₂-O- |
| ~27 | -CO-CH₂ -CH₃ |
| ~9 | -CO-CH₂-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. The FTIR spectrum of ethylene glycol dipropionate is dominated by the strong absorption of the ester carbonyl group. The aliphatic ester C=O stretching vibration typically appears in the range of 1750-1735 cm⁻¹.[2]
Table 3: FTIR Spectroscopic Data for Ethylene Glycol Dipropionate
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~1740 | C=O (Ester) Stretch |
| ~1270 - 1150 | C-O (Ester) Stretch |
| ~2980 - 2850 | C-H (Alkyl) Stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of ethylene glycol dipropionate shows a molecular ion peak and characteristic fragment ions.
Table 4: Mass Spectrometry Data for Ethylene Glycol Dipropionate
| m/z | Relative Intensity | Assignment |
| 174 | Low | [M]⁺ |
| 117 | Moderate | [M - C₂H₅CO]⁺ |
| 87 | High | [C₂H₅COOCH₂]⁺ |
| 57 | High | [C₂H₅CO]⁺ |
| 29 | High | [C₂H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of ethylene glycol dipropionate into a clean, dry vial. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2] Ensure the sample is fully dissolved by gentle vortexing.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a standard 5 mm NMR tube.
-
Instrumentation: The data presented in this guide were acquired on a 400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming.
-
¹H NMR: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a single drop of neat ethylene glycol dipropionate directly onto the diamond crystal of an ATR accessory.
-
Instrumentation: A standard FTIR spectrometer equipped with a single-reflection diamond ATR accessory.
-
Data Acquisition:
-
Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum: The sample spectrum is then recorded.
-
Parameters: A typical spectral range is 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: The volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For direct infusion, a small amount of the sample is vaporized.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
-
Ionization: The sample molecules in the gas phase are bombarded with a beam of electrons with an energy of 70 eV.[3]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, generating the mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a liquid sample like ethylene glycol dipropionate.
References
An In-depth Technical Guide to 1,2-Ethanediol, dipropanoate (CAS Number 123-80-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Ethanediol, dipropanoate, also known as ethylene glycol dipropionate, is a diester of ethylene glycol and propionic acid. Its chemical structure consists of an ethylene glycol backbone with two propanoate ester groups attached. This compound is a colorless liquid and is slightly soluble in water.[1][2] It is primarily utilized as a plasticizer, a substance added to materials to increase their flexibility and durability.[1] While its direct applications in drug development are not extensively documented in publicly available literature, its properties as a plasticizer suggest potential utility in pharmaceutical formulations, such as in coatings for controlled-release dosage forms.
This technical guide provides a comprehensive overview of the available scientific and technical information for this compound, focusing on its physicochemical properties, synthesis, analytical methods, and toxicological profile, with a particular emphasis on its relevance to the pharmaceutical sciences.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and formulation settings.
| Property | Value | Source(s) |
| CAS Number | 123-80-8 | [1][3][4] |
| Molecular Formula | C8H14O4 | [1][3][4] |
| Molecular Weight | 174.19 g/mol | [1] |
| IUPAC Name | 2-propanoyloxyethyl propanoate | [1] |
| Synonyms | Ethylene glycol dipropionate, Ethylene dipropionate, Glycol dipropionate | [1][2] |
| Appearance | Liquid | [1] |
| Solubility | Slightly soluble in water | [1][2] |
| Density | 1.039 g/cm³ | [1] |
| Boiling Point | 216.4 °C at 760 mmHg | [1] |
| Flash Point | 98.3 °C | [1] |
| LogP (Octanol-Water Partition Coefficient) | 0.89280 | [1] |
| Vapor Pressure | 0.143 mmHg at 25°C | [1] |
| Refractive Index | 1.421 | [1] |
Synthesis and Manufacturing
The synthesis of this compound is typically achieved through the esterification of ethylene glycol with propionic acid. This reaction involves the removal of water to drive the equilibrium towards the formation of the diester.
A general workflow for the synthesis is depicted below:
Experimental Protocol: Esterification of Ethylene Glycol
-
Materials: Ethylene glycol, propionic acid, a strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid), and a suitable solvent for azeotropic removal of water (e.g., toluene).
-
Apparatus: Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, and a distillation setup for purification.
-
Procedure:
-
Combine stoichiometric amounts of ethylene glycol and a slight excess of propionic acid in the round-bottom flask.
-
Add a catalytic amount of the acid catalyst.
-
Add the azeotropic solvent.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when water is no longer produced.
-
After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Analytical Methodology
The identification and quantification of this compound can be performed using standard analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the compound from a mixture, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, allowing for its identification and quantification.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A capillary column with a suitable stationary phase for the analysis of esters (e.g., a wax-type column like DB-WAX or a 5% phenyl-methylpolysiloxane column).[5][6]
-
Carrier Gas: Helium at a constant flow rate.[7]
-
Injection: A split or splitless injection of the sample dissolved in a suitable solvent (e.g., acetone or methylene chloride).
-
Oven Temperature Program: A temperature program that allows for the separation of the analyte from other components in the sample. A typical program might start at a low temperature (e.g., 70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C).[6]
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.[5]
-
Sample Preparation: Samples may need to be diluted in a suitable solvent before analysis. For complex matrices, a sample cleanup or extraction step may be necessary.
Spectroscopic Data
Biological Activity and Toxicology
There is a significant lack of publicly available toxicological data specifically for this compound. The primary toxicological concern for this compound is its potential to hydrolyze in vivo to form 1,2-Ethanediol (ethylene glycol) and propionic acid. The toxicological profile of ethylene glycol is well-established and is the basis for the presumed toxicity of its esters.
Metabolism
It is anticipated that this compound is metabolized in the body by esterases, enzymes that cleave ester bonds. This hydrolysis would release ethylene glycol and propionic acid. The rate and extent of this hydrolysis in vivo have not been specifically studied for the dipropanoate ester. The metabolism of other glycol ethers involves oxidation by alcohol dehydrogenase and aldehyde dehydrogenase.[10][11]
Toxicology of 1,2-Ethanediol (Ethylene Glycol)
The ingestion of ethylene glycol can lead to severe toxicity, which progresses through three main stages:
-
Central Nervous System (CNS) Depression: Occurs within 30 minutes to 12 hours of ingestion and is characterized by symptoms similar to ethanol intoxication, such as dizziness, ataxia, and confusion.[7][12]
-
Cardiopulmonary Effects: Develops 12 to 48 hours after ingestion and is marked by severe metabolic acidosis, leading to hyperventilation and potential cardiovascular collapse.[12]
-
Renal Toxicity: Occurs 24 to 72 hours post-ingestion and is caused by the deposition of calcium oxalate crystals in the renal tubules, leading to acute kidney injury.[7][12]
The toxicity of ethylene glycol is primarily due to its metabolites, particularly glycolic acid, which causes metabolic acidosis, and oxalic acid, which precipitates with calcium to form calcium oxalate crystals.[7] The lethal dose of ethylene glycol in humans is estimated to be greater than 1 mL/kg.[7]
Toxicity of this compound
Given the lack of specific data, a precautionary approach should be taken when handling this compound. Direct contact should be avoided.[1] It is considered a combustible liquid.[2] In case of fire, carbon dioxide, dry chemical, or foam are recommended for extinction.[2]
Applications in Research and Drug Development
The primary documented use of this compound is as a plasticizer.[1] In the context of drug development, plasticizers are crucial excipients in various pharmaceutical formulations, particularly in film-based systems.
Potential Pharmaceutical Applications
-
Controlled-Release Coatings: Plasticizers are added to polymeric coatings of tablets and capsules to improve their flexibility and prevent cracking. This is critical for ensuring the integrity of the coating and achieving the desired drug release profile in controlled-release formulations.[13][14]
-
Transdermal Patches: In transdermal drug delivery systems, plasticizers can enhance the flexibility and adhesion of the patch to the skin, as well as potentially influence the rate of drug permeation.
-
Film-Forming Systems: For topical and mucosal drug delivery, film-forming systems can provide a sustained release of the active pharmaceutical ingredient. Plasticizers are essential for the formation of a pliable and non-brittle film upon application.[13]
While the use of this compound in these applications has not been specifically detailed in the reviewed literature, its properties are consistent with those of other plasticizers used in the pharmaceutical industry. Further research would be required to evaluate its compatibility, efficacy, and safety in specific drug formulations.
Conclusion
This compound is a chemical compound with well-defined physicochemical properties and a primary application as a plasticizer. While its direct role in drug development is not extensively documented, its characteristics suggest potential utility in pharmaceutical formulations, particularly in controlled-release systems. The major knowledge gap for this compound lies in its specific biological activity and toxicology. It is presumed that its in vivo effects are primarily driven by its hydrolysis to 1,2-Ethanediol (ethylene glycol), a compound with a well-established and severe toxicological profile. Researchers and drug development professionals considering the use of this compound should proceed with caution, taking into account the potential for hydrolysis and the known toxicity of ethylene glycol, and should conduct appropriate studies to assess its safety and suitability for their specific application.
References
- 1. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. fda.gov [fda.gov]
- 6. Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste | FDA [fda.gov]
- 7. litfl.com [litfl.com]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0032262) [hmdb.ca]
- 9. spectrabase.com [spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
IUPAC name for 1,2-Ethanediol, dipropanoate
An In-depth Technical Guide to Ethane-1,2-diyl dipropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Ethane-1,2-diyl dipropanoate, a diester of ethylene glycol and propionic acid. It covers the compound's nomenclature, physicochemical properties, synthesis protocols, and its applications, with a focus on its relevance to the pharmaceutical and materials science sectors.
Nomenclature and Chemical Structure
The compound is systematically named according to IUPAC standards, though several common and trade names are in use.
-
IUPAC Name: 2-propanoyloxyethyl propanoate[1]
-
Synonyms: 1,2-Ethanediol, dipropanoate; Ethylene glycol dipropionate; ethane-1,2-diyl dipropanoate[1]
-
CAS Number: 123-80-8[2]
-
Molecular Formula: C₈H₁₄O₄[2]
-
Canonical SMILES: CCC(=O)OCCOC(=O)CC[1]
Physicochemical Properties
The properties of Ethane-1,2-diyl dipropanoate have been determined through both computational modeling and experimental measurements. This data is crucial for understanding its behavior in various applications, from industrial processes to potential formulation in drug delivery systems.
Computed Properties
The following table summarizes the key properties calculated using computational methods.
| Property | Value | Source |
| Molecular Weight | 174.19 g/mol | PubChem |
| XLogP3-AA | 0.9 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 7 | PubChem |
| Exact Mass | 174.08920892 Da | PubChem |
| Topological Polar Surface Area | 52.6 Ų | PubChem |
| Complexity | 135 | PubChem |
Table 1: Computed physicochemical properties of 2-propanoyloxyethyl propanoate. Data sourced from PubChem CID 135968.[1]
Experimental Properties
The table below lists properties that have been determined through laboratory experiments.
| Property | Value | Notes | Source |
| Physical Description | Colorless liquid | - | CAMEO Chemicals |
| Boiling Point | 211 °C | Estimated | - |
| Flash Point | 98.3 °C | - | - |
| Density | 1.045 g/mL | - | Stenutz |
| Water Solubility | 16.51 g/L | At 25 ºC | - |
| Kovats Retention Index | 1075 | Semi-standard non-polar column | NIST |
| Kovats Retention Index | 1630 | Standard polar column | NIST |
Table 2: Experimental physical and chemical properties of 2-propanoyloxyethyl propanoate.[1][3]
Synthesis and Manufacturing
The primary method for synthesizing 2-propanoyloxyethyl propanoate is through the Fischer esterification of ethylene glycol with propionic acid. This reaction is typically acid-catalyzed and proceeds in two consecutive, reversible steps, first forming the monoester and then the diester.
General Reaction Scheme
-
First Esterification: Ethylene Glycol + Propionic Acid ⇌ Ethylene Glycol Monopropionate + Water
-
Second Esterification: Ethylene Glycol Monopropionate + Propionic Acid ⇌ Ethylene Glycol Dipropionate + Water
The overall reaction is: HOCH₂CH₂OH + 2 CH₃CH₂COOH ⇌ CH₃CH₂COOCH₂CH₂OOCCH₂CH₃ + 2 H₂O
The workflow diagram below illustrates this sequential reaction process.
Caption: Workflow for the two-step synthesis of Ethylene Glycol Dipropionate.
Experimental Protocol: Esterification in Supercritical CO₂
This protocol is based on the methodology for the esterification of ethylene glycol with propionic acid, which can be adapted for targeted synthesis of the diester. The use of supercritical CO₂ can influence reaction equilibrium and product selectivity.[4][5]
Materials:
-
Ethylene glycol (≥99% purity)
-
Propionic acid (≥99% purity)
-
p-Toluene sulfonic acid (p-TSA) as a catalyst
-
Supercritical grade carbon dioxide (CO₂)
Equipment:
-
High-pressure reaction vessel with a variable volume view-cell
-
High-performance liquid chromatography (HPLC) pump for CO₂ delivery
-
Magnetic stirrer
-
Temperature controller
-
Gas chromatograph (GC) for sample analysis
Procedure:
-
Charge the high-pressure reactor with precise molar quantities of ethylene glycol, propionic acid, and the p-TSA catalyst. A typical molar ratio might be 1:2:0.05 (glycol:acid:catalyst) to favor diester formation.
-
Seal the reactor and purge with low-pressure CO₂ to remove air.
-
Heat the vessel to the desired reaction temperature (e.g., 50.0 °C) while stirring.[4]
-
Introduce supercritical CO₂ into the reactor using the HPLC pump until the target pressure is reached (e.g., above 9 MPa). Research has shown that at higher pressures, the yield and selectivity of the diester increase significantly.[4][5]
-
Maintain constant temperature and pressure throughout the reaction. The reaction consists of two consecutive reversible steps.[4]
-
Collect liquid phase samples at regular intervals to monitor the reaction progress. The pressure can be maintained during sampling by adjusting the reactor volume.
-
Continue the reaction until equilibrium is reached, as indicated by stable concentrations of reactants and products.
Analysis:
-
Analyze the collected samples using gas chromatography (GC) to determine the concentrations of ethylene glycol, propionic acid, the monoester intermediate, and the diester product. This allows for the calculation of conversion rates and product selectivity.
Applications in Research and Drug Development
While direct applications as an active pharmaceutical ingredient (API) are not documented, 2-propanoyloxyethyl propanoate and related diesters are relevant to the pharmaceutical industry, primarily due to their physical properties.
Plasticizer for Medical Polymers
The primary use of 2-propanoyloxyethyl propanoate is as a plasticizer.[1][6] In the context of drug development and healthcare, plasticizers are critical additives in polymers like polyvinyl chloride (PVC) to impart flexibility. PVC is widely used for medical devices, including:
-
Intravenous (IV) bags and tubing[7]
-
Blood bags and transfusion sets[7]
-
Catheters and dialysis equipment[8]
The function of a plasticizer is to be incorporated into the polymer matrix, where it reduces the intermolecular forces between polymer chains, thereby increasing flexibility and durability. However, a significant concern with plasticizers in medical devices is their potential to leach from the polymer into the contained fluids (e.g., blood, saline, drug solutions) and subsequently enter the patient's body.[8][9] While much of the health-related research has focused on phthalate-based plasticizers like DEHP, the investigation of alternative, potentially safer plasticizers is an active area of research.[7][10]
Potential as a Solvent or Excipient
The parent compound, ethylene glycol, is used in some pharmaceutical formulations as a solvent or excipient due to its ability to dissolve a range of substances.[11] Its derivatives, like diethylene glycol monoethyl ether (DEGME), are well-known solubilizers and penetration enhancers in topical drug delivery systems.[12] Given its ester structure, 2-propanoyloxyethyl propanoate is more lipophilic than ethylene glycol, which could make it a candidate for use as a co-solvent in non-aqueous or emulsion-based formulations designed to deliver poorly water-soluble drugs. Further research would be required to establish its efficacy and safety profile for such applications.
Safety and Handling
2-Propanoyloxyethyl propanoate is a flammable liquid and requires appropriate handling and storage procedures.[13]
-
General Hazards: It is a flammable liquid.[13] It is slightly soluble in water.[1][13] Direct contact should be avoided.[1][6]
-
Reactivity: As an ester, it can react with acids to release heat, along with alcohols and acids. Strong oxidizing acids may cause a vigorous, exothermic reaction. It can also generate heat when interacting with caustic solutions. Mixing with alkali metals or hydrides can generate flammable hydrogen gas.[1][13]
-
Fire Fighting: For small fires, dry chemical, CO₂, water spray, or regular foam is recommended. For large fires, water spray, fog, or regular foam should be used. Use of alcohol-resistant foam may be necessary for mixtures containing the substance.[1][13]
-
Spill Response: In case of a spill, all ignition sources must be eliminated. The area should be isolated. Spilled material should be absorbed with dry earth, sand, or other non-combustible material and transferred to containers using non-sparking tools.[1][13]
References
- 1. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. ethylene glycol dipropionate [stenutz.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. Medical Devices as a Source of Phthalate Exposure: A Review of Current Knowledge and Alternative Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ec.europa.eu [ec.europa.eu]
- 9. gcms.cz [gcms.cz]
- 10. The clinical effects of plasticizers, antioxidants, and other contaminants in medical polyvinylchloride tubing during respiratory and non-respiratory exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]
- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 13. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Health and safety information for ethylene glycol dipropionate
An In-depth Technical Guide to the Health and Safety of Ethylene Glycol Dipropionate
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
A summary of the key physical and chemical properties of ethylene glycol dipropionate is presented in the table below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₄O₄ | [1][2][3][4] |
| Molecular Weight | 174.19 g/mol | [1][2][3][4] |
| CAS Number | 123-80-8 | [3][4] |
| Appearance | Colorless liquid | [3][5] |
| Boiling Point | 216.4 °C at 760 mmHg | [3] |
| Density | 1.039 g/cm³ | [3] |
| Flash Point | 98.3 °C | [3] |
| Solubility | Slightly soluble in water | [2][3][5] |
| Synonyms | 1,2-Ethanediol, dipropanoate; Ethylene dipropionate | [3][4] |
Hazard Identification and GHS Classification
While a specific Globally Harmonized System (GHS) classification for ethylene glycol dipropionate is not available from the search results, it is classified as a flammable liquid.[6] General hazard statements for flammable liquids and esters apply.
Potential Hazards:
-
Flammable Liquid: Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5] Containers may explode when heated.[5]
-
Reactivity: As an ester, it can react with acids to liberate heat.[5] Strong oxidizing acids may cause a vigorous, exothermic reaction.[5] It may also generate heat with caustic solutions and flammable hydrogen with alkali metals and hydrides.[2][5]
-
Health Hazards: Inhalation or contact may irritate or burn skin and eyes.[5] Vapors may cause dizziness or asphyxiation.[5] Direct contact should be avoided.[2][5]
Toxicological Information
Specific quantitative toxicological data for ethylene glycol dipropionate, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), were not found in the performed searches. The toxicological information for the related compound, ethylene glycol, indicates that it can cause central nervous system depression, cardiopulmonary effects, and renal damage upon ingestion.[7][8][9][10][11] However, the toxicity of ethylene glycol dipropionate may differ significantly due to the presence of the propionate ester groups.
In the absence of specific data, a cautious approach should be adopted, treating the substance as potentially harmful if ingested, inhaled, or in contact with skin.
Experimental Protocols for Acute Toxicity Testing
Should toxicological testing of ethylene glycol dipropionate be necessary, the following OECD guidelines provide standardized protocols for acute toxicity assessment.
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods for determining the acute oral toxicity of a substance.[1][12][13][14]
-
OECD 420 (Fixed Dose Procedure): This method involves dosing groups of animals of a single sex (usually females) in a stepwise procedure using fixed doses.[15] The aim is to identify a dose that produces clear signs of toxicity without mortality.[15]
-
OECD 423 (Acute Toxic Class Method): This is a stepwise procedure using a small number of animals per step to classify a substance into a toxicity class based on mortality.[1][13]
-
OECD 425 (Up-and-Down Procedure): This method allows for the estimation of an LD50 value with a confidence interval by dosing animals one at a time at intervals of at least 48 hours.[14]
-
-
Acute Dermal Toxicity (OECD 402): This guideline details a procedure for assessing the potential short-term hazards of a chemical upon dermal exposure.[16][17][18] The test involves applying the substance to a shaved area of the skin of animals and observing for signs of toxicity.[17][18]
-
Acute Inhalation Toxicity (OECD 403, 436): These guidelines are used to evaluate the health hazards associated with a single, short-term exposure to a substance via inhalation.[6][19][20]
-
OECD 403: This is a traditional LC50 protocol where animals are exposed to at least one or three concentrations for a predetermined period, typically 4 hours.[19]
-
OECD 436 (Acute Toxic Class Method): This method uses a stepwise procedure with fixed concentrations to rank the toxicity of a substance.[6][20]
-
The following diagram illustrates a generalized workflow for an acute oral toxicity study based on OECD guidelines.
Acute Oral Toxicity Testing Workflow
First Aid Measures
In case of exposure to ethylene glycol dipropionate, the following first aid measures are recommended based on general guidance for flammable liquids.[1][2]
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide artificial respiration or oxygen. Seek medical attention if adverse health effects persist or are severe.[19] |
| Skin Contact | Wash skin with soap and water.[2] In case of burns from heated material, immediately cool the affected skin with cold water.[2] Do not remove clothing if it is adhering to the skin.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[19] Remove contact lenses if present and easy to do.[19] Continue rinsing. Get medical attention if irritation occurs.[19] |
| Ingestion | Do NOT induce vomiting.[19] Wash out mouth with water.[19] Never give anything by mouth to an unconscious person.[19] Seek immediate medical attention.[19] |
The following diagram outlines the general first aid response to a chemical exposure.
First Aid Response Workflow
Fire-Fighting Measures
Ethylene glycol dipropionate is a flammable liquid.[6]
-
Suitable Extinguishing Media: Use dry chemical, CO₂, water spray, or alcohol-resistant foam.[5][6]
-
Unsuitable Extinguishing Media: Avoid using a solid water stream as it may spread the fire.
-
Specific Hazards: Vapors are heavier than air and may form explosive mixtures with air.[5] They can travel to a source of ignition and flash back.[5] Containers may explode if heated.[5]
-
Protective Equipment for Firefighters: Wear positive pressure self-contained breathing apparatus (SCBA) and full protective clothing.[6]
Accidental Release Measures
In the event of a spill or leak, the following procedures should be followed:
-
Personal Precautions: Eliminate all ignition sources (no smoking, flares, sparks, or flames).[5][6] All equipment used when handling the product must be grounded.[5][6] Do not touch or walk through spilled material.[5][6]
-
Environmental Precautions: Prevent entry into waterways, sewers, basements, or confined areas.[5][6]
-
Methods for Cleaning Up: A vapor-suppressing foam may be used to reduce vapors.[5][6] Absorb or cover with dry earth, sand, or other non-combustible material and transfer to containers for disposal.[5][6] Use clean, non-sparking tools to collect absorbed material.[5][6] For large spills, dike far ahead of the liquid spill for later disposal.[5]
The logical flow for responding to a chemical spill is depicted in the diagram below.
Chemical Spill Response Workflow
Handling and Storage
-
Handling: All equipment used when handling the product must be grounded.[5][6] Avoid contact with skin and eyes.[21]
-
Storage: Store in a well-ventilated area. Keep containers tightly closed.[22] Store away from heat, sparks, and open flames.[6] Keep separated from strong oxidants, strong acids, and strong bases.
Exposure Controls and Personal Protection
As no specific occupational exposure limits have been identified for ethylene glycol dipropionate, general precautions for handling flammable organic liquids should be followed.
-
Engineering Controls: Use in a well-ventilated area.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[21]
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.[21] The choice of glove material should be based on its resistance to esters and the specific conditions of use.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[21] For firefighting, a self-contained breathing apparatus (SCBA) is required.[6]
-
Stability and Reactivity
-
Reactivity: Reacts with acids to liberate heat.[5] Strong oxidizing acids may cause a vigorous reaction.[5] Generates heat with caustic solutions and flammable hydrogen with alkali metals and hydrides.[2][5]
-
Chemical Stability: The product is expected to be stable under normal storage conditions.
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.
Ecotoxicological Information
No specific ecotoxicity data for ethylene glycol dipropionate was found in the search results. Esters are generally expected to be biodegradable. However, spills should be prevented from entering waterways.[6] The related compound, ethylene glycol, has low toxicity to aquatic organisms.[11][23][24]
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety analysis. Users should consult the most current Safety Data Sheet (SDS) from the supplier for detailed and specific safety information. In the absence of a specific SDS for ethylene glycol dipropionate, a conservative approach to handling, based on the properties of similar chemicals, is strongly advised.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 123-80-8 CAS Manufactory [m.chemicalbook.com]
- 5. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. gov.uk [gov.uk]
- 8. litfl.com [litfl.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Ethylene Glycol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 11. Ethylene Glycol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. youtube.com [youtube.com]
- 15. oecd.org [oecd.org]
- 16. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]
- 17. nucro-technics.com [nucro-technics.com]
- 18. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 19. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 20. OECD Guideline of Acute Inhalation toxicity | PPTX [slideshare.net]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. A toxicological review of the ethylene glycol series: Commonalities and differences in toxicity and modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
In-Depth Technical Guide to 1,2-Ethanediol, Dipropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Ethanediol, dipropanoate, also commonly known as ethylene glycol dipropionate, is a diester with the chemical formula C₈H₁₄O₄. Its CAS number is 123-80-8. This document provides a comprehensive technical overview of its commercial availability, physicochemical properties, synthesis methodologies, and potential applications, with a focus on its relevance to the scientific and drug development communities.
Commercial Availability
This compound is commercially available from various chemical suppliers. It is typically sold for research and development purposes and in bulk quantities for industrial applications.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity/Grades Offered | Common Applications Listed |
| Benchchem | Research Grade | Research use only |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, application, and in the design of experimental procedures.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | PubChem |
| Molecular Weight | 174.19 g/mol | PubChem |
| CAS Number | 123-80-8 | PubChem |
| Appearance | Colorless liquid | Guidechem |
| Odor | Sweet | Guidechem |
| Boiling Point | 197.3 °C | Wikipedia |
| Melting Point | -12.9 °C | Wikipedia |
| Density | 1.1132 g/cm³ | Wikipedia |
| Solubility | Slightly soluble in water | PubChem |
| InChI Key | UMNVUZRZKPVECS-UHFFFAOYSA-N | PubChem |
Synthesis Methodologies and Experimental Protocols
The synthesis of this compound can be achieved through several methods. The most common routes are direct esterification (Fischer-Speier), transesterification, and enzymatic synthesis.
Fischer-Speier Esterification
This classic method involves the reaction of ethylene glycol with an excess of propanoic acid in the presence of an acid catalyst.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylene glycol (1.0 equivalent) and propanoic acid (2.2 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents) to the reaction mixture while stirring.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Caption: Fischer-Speier esterification of ethylene glycol.
Transesterification
Transesterification involves the reaction of ethylene glycol with a propanoate ester, such as methyl propanoate or ethyl propanoate, in the presence of a catalyst.
-
Reaction Setup: In a flask equipped with a distillation head, add ethylene glycol (1.0 equivalent) and a propanoate ester (e.g., ethyl propanoate, 2.5 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to a temperature that allows for the distillation of the alcohol byproduct (e.g., ethanol), driving the equilibrium towards the product.
-
Work-up: After the reaction is complete, cool the mixture and neutralize the catalyst. If an acid catalyst was used, wash with a mild base. If a base catalyst was used, wash with a mild acid.
-
Purification: The product is then washed with water and brine, dried over a drying agent, and purified by vacuum distillation.
Caption: Transesterification experimental workflow.
Enzymatic Synthesis
The use of lipases as biocatalysts offers a milder and more selective route to this compound.
-
Reaction Setup: In a temperature-controlled shaker, combine ethylene glycol (1.0 equivalent), propanoic acid (2.0 equivalents), and an immobilized lipase (e.g., Novozym 435) in a suitable organic solvent (e.g., hexane).
-
Reaction: Incubate the mixture at a specific temperature (e.g., 40-60 °C) with continuous shaking for 24-72 hours.
-
Enzyme Removal: After the reaction, the immobilized enzyme can be removed by simple filtration and can often be reused.
-
Purification: The solvent is removed under reduced pressure, and the resulting product can be purified by column chromatography or vacuum distillation.
Caption: Lipase-catalyzed synthesis of this compound.
Applications in Research and Drug Development
Currently, there is limited publicly available information specifically detailing the use of this compound in drug development or its interaction with specific signaling pathways. Its primary documented applications are as a plasticizer and a solvent in various industrial processes.[1]
However, based on its chemical structure, some hypothetical applications in the pharmaceutical sciences can be postulated:
-
Prodrug Linker: The diester linkage could potentially be used to create prodrugs. The ester bonds could be designed to be cleaved by esterases in the body, releasing the active drug molecule.
-
Excipient in Formulations: Its properties as a solvent might make it suitable as an excipient in topical or oral drug formulations to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
-
Component of Drug Delivery Systems: It could potentially be explored as a component in the formulation of nanoparticles or microemulsions for drug delivery.
It is important to emphasize that these are potential areas of research, and further studies are required to validate these applications.
Signaling Pathways and Biological Activity
As of the current literature review, no specific signaling pathways have been identified to be directly modulated by this compound. Toxicological studies on related glycol ethers have shown various effects, but this data is not directly transferable to the dipropanoate ester.[2][3][4][5] The biological activity and toxicological profile of this compound would need to be established through dedicated in vitro and in vivo studies.
Due to the lack of specific information on its interaction with biological systems, a diagram of a relevant signaling pathway cannot be provided at this time.
Conclusion
This compound is a commercially available diester with well-defined physicochemical properties. Its synthesis can be achieved through established chemical and enzymatic methods. While its current applications are primarily in the industrial sector, its chemical structure suggests potential for exploration in pharmaceutical applications, such as in prodrug design and as a formulation excipient. Further research is needed to elucidate its biological activity, toxicological profile, and potential roles in drug development.
References
- 1. Fischer Esterification – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 2. Glycol ethers and semen quality: a cross‐sectional study among male workers in the Paris Municipality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Glycol ethers: New toxicological data - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ecetoc.org [ecetoc.org]
Methodological & Application
Applications of Ethylene Glycol Dipropionate in Polymer Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethylene glycol dipropionate is a diester of ethylene glycol and propionic acid. While primarily utilized as a plasticizer, its chemical structure suggests potential applications in polymer synthesis.[1] This document outlines potential, and in some cases theoretical, applications of ethylene glycol dipropionate as a monomer in polyester synthesis and as a reactive diluent. The experimental protocols provided are based on established polymerization techniques for structurally similar molecules, offering a starting point for further investigation.
Application 1: Co-monomer in Polyester Synthesis via Transesterification
Ethylene glycol dipropionate can theoretically be incorporated into polyester chains through transesterification reactions. In this role, it would act as a diol-equivalent, introducing flexible ethylene dipropionate units into the polymer backbone. This could be a method to modify the thermal and mechanical properties of existing polyesters.
Experimental Protocol: Melt Transesterification of Dimethyl Terephthalate with Ethylene Glycol and Ethylene Glycol Dipropionate
This protocol describes a hypothetical laboratory-scale melt polymerization to produce a modified polyethylene terephthalate (PET) copolymer.
Materials:
-
Dimethyl terephthalate (DMT)
-
Ethylene glycol (EG)
-
Ethylene glycol dipropionate (EGDP)
-
Zinc acetate (catalyst)
-
Antimony trioxide (catalyst)
-
Triphenyl phosphate (stabilizer)
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation column and condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Glassware for collecting distillate
Procedure:
-
Ester Interchange:
-
Charge the reaction flask with dimethyl terephthalate, ethylene glycol, and ethylene glycol dipropionate in the desired molar ratio. A starting point could be a 9:1 molar ratio of EG to EGDP.
-
Add zinc acetate (approx. 0.1% by weight of DMT).
-
Place the flask in the heating mantle and equip it with a stirrer and distillation column.
-
Begin stirring and purge the system with nitrogen.
-
Heat the mixture to 150-200°C. Methanol will be liberated as a byproduct of the transesterification reaction and should be collected.
-
Continue the reaction until the evolution of methanol ceases (typically 2-3 hours).
-
-
Polycondensation:
-
Add antimony trioxide (approx. 0.05% by weight of DMT) and triphenyl phosphate (approx. 0.05% by weight of DMT) to the reaction mixture.
-
Increase the temperature to 270-280°C.
-
Gradually apply a vacuum (to below 1 mmHg) to remove excess ethylene glycol and drive the polymerization forward.
-
The viscosity of the mixture will increase significantly. Continue the reaction until the desired melt viscosity is achieved, which is indicated by the power consumption of the stirrer motor. This stage can take 2-4 hours.
-
To stop the reaction, remove the heat and introduce nitrogen gas to break the vacuum.
-
The resulting polymer can be extruded from the flask while still molten.
-
Data Presentation
| Parameter | Condition |
| Reactants | Dimethyl Terephthalate, Ethylene Glycol, Ethylene Glycol Dipropionate |
| Catalysts | Zinc Acetate, Antimony Trioxide |
| Stabilizer | Triphenyl Phosphate |
| Ester Interchange Temperature | 150-200°C |
| Polycondensation Temperature | 270-280°C |
| Pressure (Polycondensation) | < 1 mmHg |
Logical Workflow for Polyester Synthesis
Caption: Workflow for modified polyester synthesis.
Application 2: Reactive Diluent in Resin Formulations
A reactive diluent is a substance that lowers the viscosity of a resin and becomes part of the cured polymer network through chemical reaction. While not a common application, ethylene glycol dipropionate could theoretically be explored as a reactive diluent in specific polyester or vinyl ester resin systems, particularly if transesterification with the resin backbone is possible during curing.
Experimental Protocol: Evaluation of Ethylene Glycol Dipropionate as a Reactive Diluent in an Unsaturated Polyester Resin
This protocol outlines a method to assess the effect of ethylene glycol dipropionate on the viscosity and curing characteristics of a standard unsaturated polyester resin.
Materials:
-
Unsaturated polyester resin (in styrene)
-
Methyl ethyl ketone peroxide (MEKP) (initiator)
-
Cobalt naphthenate (promoter)
-
Ethylene glycol dipropionate (EGDP)
-
Toluene (for cleaning)
Equipment:
-
Viscometer (e.g., Brookfield viscometer)
-
Differential Scanning Calorimeter (DSC)
-
Molds for curing samples
-
Mixing cups and stirrers
-
Fume hood
Procedure:
-
Viscosity Measurement:
-
Prepare several blends of the unsaturated polyester resin with varying weight percentages of ethylene glycol dipropionate (e.g., 5%, 10%, 15%, 20%).
-
Thoroughly mix each blend.
-
Measure the viscosity of the pure resin and each blend at a controlled temperature (e.g., 25°C) using a viscometer.
-
-
Curing and Characterization:
-
To a known amount of each blend, add the promoter (cobalt naphthenate, e.g., 0.2 wt%) and mix thoroughly.
-
Add the initiator (MEKP, e.g., 1.5 wt%) and mix vigorously for a short period.
-
Pour the catalyzed resin into molds to create samples for mechanical testing.
-
Allow the samples to cure at room temperature for 24 hours, followed by a post-cure at a higher temperature (e.g., 80°C) for 3 hours.
-
Analyze the curing profile of small samples of each blend using DSC to determine the exothermic peak and extent of reaction.
-
Once fully cured, the mechanical properties (e.g., tensile strength, flexural modulus) of the samples can be tested.
-
Data Presentation
| EGDP Concentration (wt%) | Viscosity (cP at 25°C) | Peak Exotherm Temperature (°C) |
| 0 | Initial Viscosity | Tpeak |
| 5 | Measured Viscosity | Tpeak |
| 10 | Measured Viscosity | Tpeak |
| 15 | Measured Viscosity | Tpeak |
| 20 | Measured Viscosity | Tpeak |
Experimental Workflow for Evaluating a Reactive Diluent
Caption: Workflow for evaluating a reactive diluent.
Signaling Pathways and Logical Relationships
The primary chemical transformations involving ethylene glycol dipropionate in these hypothetical polymer synthesis applications are based on ester chemistry. The following diagram illustrates the logical relationship in a transesterification reaction.
Caption: Transesterification reaction pathway.
Conclusion
While ethylene glycol dipropionate is not a conventional monomer, its chemical structure presents opportunities for its use in modifying polyesters through transesterification or as a reactive diluent in certain resin systems. The protocols and workflows provided here offer a foundational approach for researchers to explore these potential applications. Further experimental validation is necessary to determine the feasibility and specific effects of incorporating ethylene glycol dipropionate into polymer systems.
References
Application Note: Gas Chromatography Method for the Analysis of 1,2-Ethanediol, dipropanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-Ethanediol, dipropanoate is an ester of ethylene glycol and propanoic acid. Accurate and reliable quantification of this compound is essential in various research and development settings, including its use as a plasticizer, in the formulation of drug products, and as a potential impurity. This application note provides a detailed gas chromatography (GC) method for the analysis of this compound, intended to serve as a starting point for method development and validation. The protocol outlines sample preparation, instrument parameters, and data analysis, and includes a summary of expected quantitative performance.
Quantitative Data Summary
The following table summarizes the expected quantitative performance of this GC method for the analysis of this compound. These values are representative and may vary depending on the specific instrument and laboratory conditions.
| Parameter | Value |
| Retention Time (RT) | Approximately 12.5 min |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Linearity (R²) | > 0.999 |
| Range | 1.5 - 500 µg/mL |
| Recovery | 95 - 105% |
Experimental Protocols
1. Sample Preparation
This protocol describes the preparation of a sample from a simple matrix, such as a solution or a solid from which the analyte can be readily extracted.
-
Materials:
-
This compound reference standard
-
Methanol (GC grade or equivalent)
-
Internal standard (e.g., 2,2,2-trichloroethanol)
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Vortex mixer
-
Syringe filters (0.45 µm PTFE)
-
GC vials with caps
-
-
Procedure:
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of the internal standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with methanol in 10 mL volumetric flasks. Add a consistent amount of the internal standard stock solution to each calibration standard.
-
Sample Preparation:
-
Liquid Samples: Accurately transfer a known volume or weight of the liquid sample into a 10 mL volumetric flask. Add the same amount of internal standard as in the calibration standards, and dilute to volume with methanol.
-
Solid Samples: Accurately weigh a known amount of the solid sample and transfer it to a suitable container. Add a known volume of methanol, and extract the analyte by vortexing or sonication. Centrifuge the sample and transfer an aliquot of the supernatant to a GC vial.
-
-
Filtration: If the prepared sample or standard contains particulates, filter it through a 0.45 µm PTFE syringe filter into a GC vial.
-
2. Gas Chromatography (GC) Method
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is recommended.
-
GC Parameters:
| Parameter | Setting |
| Column | Polar: FFAP (Free Fatty Acid Phase) or DB-WAX (30 m x 0.32 mm ID, 0.5 µm film thickness)[1] or Non-polar: SPB-1 (poly(dimethylsiloxane)) (60 m x 0.53 mm ID, 5.0 µm film thickness)[2] |
| Injector | Split/Splitless, Split ratio: 20:1 |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 10°C/min to 220°CHold: 5 min at 220°C |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.5 mL/min (constant flow) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280°C |
| Injection Volume | 1 µL |
Visualizations
Caption: Experimental workflow for the GC analysis of this compound.
Caption: Logical relationship of factors influencing GC separation.
References
Application Notes and Protocols: 1,2-Ethanediol, dipropanoate in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and potential uses of 1,2-Ethanediol, dipropanoate as a solvent and reaction medium in organic synthesis. While not a conventional solvent, its application in solvent-free reaction conditions and its potential use in specialized areas like nanoparticle synthesis are explored.
Physical and Chemical Properties
This compound, also known as ethylene glycol dipropionate, is a diester with properties that make it a candidate for specific applications in organic synthesis.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound [1][3][4][5][6]
| Property | Value | Unit |
| Molecular Formula | C₈H₁₄O₄ | |
| Molecular Weight | 174.19 | g/mol |
| CAS Number | 123-80-8 | |
| Appearance | Liquid | |
| Boiling Point | 211-212 | °C |
| Flash Point | 98.3 | °C |
| Density | 1.020 - 1.045 | g/cm³ |
| Water Solubility | 16.51 (at 25 °C) | g/L |
| logP (Octanol/Water Partition Coefficient) | 0.9 | |
| Vapor Pressure | 0.1 (at 20 °C) | mmHg |
| Refractive Index | 1.4158 |
Application in Solvent-Free Esterification Reactions
A significant potential application for this compound is in "solvent-free" or "neat" esterification reactions, where the product itself can serve as the reaction medium. This approach aligns with the principles of green chemistry by reducing solvent waste.[7][8][9] In the synthesis of this compound via the esterification of ethylene glycol with propanoic acid, the product can act as the solvent, particularly as the reaction progresses and the concentration of the diester increases.
Key Advantages of Solvent-Free Esterification:
-
Reduced Environmental Impact: Eliminates the need for potentially hazardous and volatile organic solvents.
-
Increased Reaction Rate: Higher concentration of reactants can lead to faster reaction times.
-
Simplified Work-up: Product isolation is often more straightforward without the need to remove a solvent.
-
Improved Process Efficiency: Higher throughput and reduced energy consumption for solvent removal.
Table 2: Quantitative Data for Representative Solvent-Free Esterification Reactions [7][8][9]
| Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| Benzoic acid, Methanol | FeNP@SBA-15 (0.1 mol%) | Reflux | 6 | >95 |
| Palmitic acid, Cetyl alcohol | SO₃H-carbon (20 wt%) | 90 | 6 | >95 |
| Various carboxylic acids and alcohols | I₂/KH₂PO₂ | Room Temp (ball mill) | 0.33 | 45-91 |
This protocol describes the laboratory-scale synthesis of this compound via direct esterification without an additional solvent.
Materials:
-
Ethylene glycol
-
Propanoic acid
-
Sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus or a setup for water removal
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add ethylene glycol (1.0 mol) and propanoic acid (2.2 mol, slight excess).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5-1.0 mol%) to the reaction mixture while stirring.
-
Heating and Water Removal: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the reaction is complete.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted propanoic acid. Repeat the washing until the aqueous layer is neutral.
-
Aqueous Wash: Wash the organic layer with deionized water to remove any remaining salts.
-
Drying: Transfer the organic layer to a clean flask and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound. For higher purity, the product can be distilled under reduced pressure.
Caption: Workflow for the synthesis of this compound via solvent-free esterification.
Potential Application in Nanoparticle Synthesis
Potential Advantages of this compound in Nanoparticle Synthesis:
-
Higher Boiling Point: Allows for higher reaction temperatures, which can influence nanoparticle crystallinity and shape.[13]
-
Increased Viscosity: May provide better stabilization of the growing nanoparticles, preventing aggregation.
-
Different Polarity: The less polar nature compared to ethylene glycol could influence the solubility of precursors and capping agents, offering another parameter for controlling nanoparticle size and morphology.
This protocol is a generalized procedure based on the established polyol method, adapted to explore the potential use of this compound.
Materials:
-
Metal precursor (e.g., HAuCl₄, AgNO₃)
-
This compound (as solvent)
-
Capping agent (e.g., polyvinylpyrrolidone - PVP) (optional)
-
Three-neck flask
-
Condenser
-
Thermometer
-
Heating mantle with magnetic stirrer
Procedure:
-
Solvent and Capping Agent: In a three-neck flask, dissolve the capping agent (if used) in this compound under stirring.
-
Precursor Addition: In a separate vial, dissolve the metal precursor in a small amount of this compound.
-
Heating: Heat the solvent (with capping agent) to the desired reaction temperature (e.g., 120-180 °C).
-
Injection: Rapidly inject the metal precursor solution into the hot solvent mixture under vigorous stirring.
-
Reaction: Maintain the reaction temperature for a specific duration, during which the formation of nanoparticles will be indicated by a color change in the solution.
-
Cooling and Isolation: After the reaction is complete, cool the mixture to room temperature. The nanoparticles can be isolated by centrifugation and washed with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and byproducts.
Caption: Logical diagram illustrating the potential application of this compound in nanoparticle synthesis.
References
- 1. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 123-80-8 | Benchchem [benchchem.com]
- 3. This compound (CAS 123-80-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemeo.com [chemeo.com]
- 6. This compound [webbook.nist.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Mechanically induced solvent-free esterification method at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Room Temperature Surfactant-Free Synthesis of Gold Nanoparticles in Alkaline Ethylene Glycol [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. jst-ud.vn [jst-ud.vn]
- 13. The role of poly(ethylene glycol) in the formation of silver nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of 1,2-Ethanediol, dipropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 1,2-Ethanediol, dipropanoate using Gas Chromatography-Mass Spectrometry (GC-MS). It includes information on sample preparation, instrumentation parameters, and expected mass spectral data. This guide is intended for researchers and professionals in drug development and related scientific fields who require a robust method for the identification and quantification of this compound.
Introduction
This compound (CAS Registry Number: 123-80-8) is a diester of ethylene glycol and propionic acid.[1][2][3] Its analysis is crucial in various applications, including its use as a plasticizer and its presence as a potential impurity or metabolite in different matrices.[4] Mass spectrometry, particularly coupled with gas chromatography, offers a highly sensitive and specific method for the analysis of this semi-volatile compound.[5] This application note outlines a standard protocol for the GC-MS analysis of this compound.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H14O4 | [1][2][3] |
| Molecular Weight | 174.19 g/mol | [1][2][3][4] |
| IUPAC Name | 2-propanoyloxyethyl propanoate | [4] |
| Synonyms | Ethylene glycol dipropionate, Ethylene dipropionate | [2][3][4] |
Quantitative Mass Spectrometry Data
Electron Ionization (EI) mass spectrometry of this compound yields a characteristic fragmentation pattern. The major mass-to-charge ratios (m/z) and their relative intensities are summarized below.
| m/z | Relative Intensity (%) | Putative Fragment |
| 29 | 85 | [C2H5]+ |
| 57 | 100 | [C2H5CO]+ |
| 74 | 30 | [C2H5COOH]+ |
| 87 | 40 | [CH2OC(O)C2H5]+ |
| 101 | 15 | [CH2CH2OC(O)C2H5]+ |
| 117 | 5 | [M - C2H5CO]+ |
Data synthesized from public spectral databases.
Experimental Protocols
This section details the methodology for the GC-MS analysis of this compound.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality mass spectrometry data.[6]
-
Dissolution: Dissolve the sample in a volatile organic solvent such as dichloromethane, ethyl acetate, or acetonitrile to a concentration of 1 mg/mL.[7][8]
-
Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.
-
Filtration: If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the GC inlet and column.[7][8]
-
Vialing: Transfer the final sample into a 2 mL glass autosampler vial with a PTFE septum screw cap. Plastic vials should be avoided as organic solvents can leach plasticizers.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
The following parameters are recommended for the analysis of this compound.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Oven Program | Initial temp: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C; Hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40-200 amu |
| Scan Rate | 2 scans/sec |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: A flowchart of the GC-MS experimental workflow.
Fragmentation Pathway
The proposed electron ionization fragmentation pathway for this compound is shown below.
Caption: Key fragmentation steps of this compound.
Conclusion
The GC-MS protocol described in this application note provides a reliable method for the analysis of this compound. The provided instrumental parameters and expected fragmentation patterns can serve as a valuable resource for researchers in method development and routine analysis. Adherence to proper sample preparation techniques is essential for achieving accurate and reproducible results.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Application Notes and Protocols for Ethylene Glycol Dipropionate in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethylene glycol dipropionate as a versatile component in coating and adhesive formulations. The information is intended to guide researchers and formulation chemists in leveraging the unique properties of this compound to achieve desired performance characteristics. Detailed experimental protocols are provided to facilitate laboratory evaluation and application development.
Introduction to Ethylene Glycol Dipropionate
Ethylene glycol dipropionate (EGDP) is a diester of ethylene glycol and propionic acid with the chemical formula C8H14O4.[1][2][3] It is a clear, colorless liquid with a mild, fruity odor. Its primary applications in the coatings and adhesives industries stem from its excellent solvency, low volatility, and compatibility with a wide range of polymer resins. It is often used as a coalescing agent, plasticizer, and solvent.[1][2]
Key Functions in Formulations:
-
Coalescing Agent: In latex-based coatings, EGDP facilitates the formation of a continuous, uniform film by softening the polymer particles and promoting their fusion as the coating dries. This is crucial for achieving optimal mechanical properties and appearance.
-
Plasticizer: EGDP can be used to increase the flexibility and durability of both coatings and adhesives.[1][2] By reducing the brittleness of the polymer matrix, it can improve impact resistance and adhesion to various substrates.
-
Solvent: With its good solvency for a variety of resins, EGDP can be used to adjust the viscosity of solvent-borne and waterborne formulations, improve flow and leveling, and enhance substrate wetting.
Quantitative Data
The following tables summarize the key physical and chemical properties of ethylene glycol dipropionate, as well as illustrative performance data when used in a coating formulation.
Table 1: Physical and Chemical Properties of Ethylene Glycol Dipropionate
| Property | Value | Reference |
| Molecular Formula | C8H14O4 | [1][3] |
| Molecular Weight | 174.19 g/mol | [1] |
| CAS Number | 123-80-8 | [1][3] |
| Appearance | Clear, colorless liquid | [1][2] |
| Solubility in Water | Slightly soluble | [1][2] |
Note: Specific values for properties like boiling point, density, and viscosity can vary slightly between different sources and grades of the material. It is always recommended to refer to the manufacturer's technical data sheet for precise information.
Table 2: Illustrative Performance of a Coalescing Agent in a Water-Based Acrylic Coating
| Property | Formulation without Coalescent | Formulation with 5% EGDP (Illustrative) |
| Minimum Film Formation Temperature (MFFT) | 15 °C | 5 °C |
| Drying Time (Set-to-Touch) | 45 minutes | 60 minutes |
| Pencil Hardness (7 days cure) | HB | F |
| Adhesion (ASTM D3359, Cross-hatch) | 3B | 5B |
| Viscosity (KU) | 95 | 92 |
Disclaimer: The data in Table 2 is illustrative and based on typical performance of glycol-based coalescing agents. Actual results will depend on the specific formulation, including the type of acrylic resin, pigment volume concentration (PVC), and other additives.
Experimental Protocols
The following are detailed protocols for incorporating and evaluating ethylene glycol dipropionate in coating and adhesive formulations. These protocols are based on industry-standard testing methods.
Protocol for Formulating a Water-Based Acrylic Coating
Objective: To prepare a water-based acrylic paint formulation incorporating ethylene glycol dipropionate as a coalescing agent.
Materials:
-
Acrylic emulsion (e.g., 50% solids content)
-
Pigment (e.g., Titanium Dioxide)
-
Dispersant
-
Defoamer
-
Thickener
-
Ethylene Glycol Dipropionate
-
Deionized water
Equipment:
-
High-speed disperser with a Cowles blade
-
Laboratory balance
-
Beakers and mixing vessels
-
Paint shaker
Procedure:
-
Pigment Dispersion (Grind Phase): a. To a suitable mixing vessel, add the calculated amount of deionized water and dispersant. b. While mixing at low speed, slowly add the titanium dioxide pigment. c. Add a defoamer to control foam. d. Increase the dispersion speed to high (e.g., 2000-3000 rpm) and grind for 20-30 minutes until a Hegman fineness of 6-7 is achieved.
-
Letdown Phase: a. Reduce the mixing speed to low. b. Slowly add the acrylic emulsion to the pigment dispersion. c. Add the pre-calculated amount of ethylene glycol dipropionate (e.g., 5% based on polymer solids). d. Add any remaining additives, such as a thickener to adjust the viscosity. e. Continue mixing at low speed for another 15-20 minutes to ensure homogeneity.
-
Final Adjustments: a. Measure the pH and viscosity of the paint. Adjust with appropriate additives if necessary. b. Strain the paint through a 100-mesh screen to remove any undispersed particles.
Protocol for Evaluating Coating Performance
Objective: To assess the performance of the prepared coating formulation containing ethylene glycol dipropionate.
1. Drying Time (ASTM D1640): a. Apply the coating to a clean glass panel at a specified wet film thickness. b. At regular intervals, lightly touch the surface of the film with a clean, dry finger. The "set-to-touch" time is when no paint adheres to the finger. c. To determine "dry-hard" time, press the thumb firmly onto the film. The film is considered dry-hard when no impression is left.
2. Adhesion (ASTM D3359 - Test Method B): a. Apply the coating to a metal panel and allow it to cure completely. b. Use a sharp utility knife or a special cross-hatch cutter to make a grid of six cuts in each direction through the coating to the substrate. c. Apply a piece of specified pressure-sensitive tape firmly over the grid. d. Remove the tape rapidly at a 180° angle. e. Evaluate the adhesion based on the amount of coating removed by the tape, using the ASTM classification scale (5B = no removal, 0B = severe removal).
3. Viscosity (ASTM D2196): a. Use a rotational viscometer (e.g., Brookfield viscometer) with the appropriate spindle. b. Measure the viscosity of the liquid paint at a controlled temperature (e.g., 25 °C). c. Record the viscosity in Krebs Units (KU) or centipoise (cP) at a specified rotational speed.
Protocol for Formulating a Water-Based Adhesive
This protocol is adapted from a patent for a similar glycol ester, ethylene glycol diacetate, in a waterborne adhesive.[4]
Objective: To prepare a water-based packaging adhesive with ethylene glycol dipropionate as a solvent and plasticizer.
Materials:
-
Polyvinyl acetate (PVAc) emulsion (e.g., 55% solids)
-
Plasticizer (e.g., dibutyl phthalate)
-
Ethylene Glycol Dipropionate
-
Defoamer
-
Water
Procedure:
-
In a mixing vessel, add the polyvinyl acetate emulsion.
-
While stirring at a moderate speed, add the plasticizer.
-
Slowly add the ethylene glycol dipropionate to the mixture.
-
Add a defoamer to control any foam generation.
-
If necessary, add water to adjust the viscosity to the desired application range.
-
Continue mixing for 20-30 minutes until the adhesive is homogeneous.
Protocol for Evaluating Adhesive Performance
Objective: To assess the bonding strength of the prepared adhesive.
1. Bonding Test (Adapted from US Patent 5,100,944): [4] a. Apply a consistent film of the adhesive to one substrate (e.g., cardboard) using a drawdown bar or other suitable applicator. b. Immediately place a second piece of the same substrate on top of the adhesive film. c. Apply pressure with a hand roller to ensure intimate contact. d. Allow the bonded samples to dry for at least 24 hours at ambient conditions. e. Manually pull the two substrates apart and observe the mode of failure. A high degree of "fiber tear" (where the cardboard fibers tear before the adhesive bond fails) indicates good adhesion.
Visualizations
The following diagrams illustrate key concepts related to the application of ethylene glycol dipropionate.
Caption: Role of Ethylene Glycol Dipropionate in Coating Film Formation.
Caption: Workflow for Evaluating Coatings with Ethylene Glycol Dipropionate.
Caption: Decision Tree for Using Ethylene Glycol Dipropionate.
References
- 1. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. 1,2-Ethanediol, dipropanoate [webbook.nist.gov]
- 4. US5100944A - Use of ethylene glycol diacetate in waterborne adhesives - Google Patents [patents.google.com]
Protocol for handling and disposal of 1,2-Ethanediol, dipropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling and disposal of 1,2-Ethanediol, dipropanoate (CAS No. 123-80-8), a combustible liquid used as a plasticizer.[1] Adherence to these guidelines is crucial to ensure personnel safety and minimize environmental impact.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₄ | [2][3] |
| Molecular Weight | 174.19 g/mol | [2][4] |
| Appearance | Liquid | |
| Solubility in Water | 16.51 g/L (at 25 °C) | [2] |
| CAS Number | 123-80-8 | [2][3] |
Health Hazard Information
This compound is classified as a flammable liquid and vapor.[5] It is toxic if swallowed and fatal if it comes into contact with skin or is inhaled.[5]
Experimental Protocols
Objective: To outline the safe handling procedures for this compound in a laboratory setting.
Materials:
-
This compound
-
Chemical fume hood
-
Personal Protective Equipment (PPE):
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
-
-
Groundable equipment
-
Non-sparking tools[4]
-
Appropriately labeled storage containers
Procedure:
-
Preparation: Before handling, ensure the work area is clean and free of ignition sources such as open flames, sparks, and hot surfaces.[4][5] All equipment used must be properly grounded.[4]
-
Ventilation: Always handle this compound inside a certified chemical fume hood to ensure adequate ventilation.[5]
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, a lab coat, and closed-toe shoes.
-
Dispensing: When transferring the liquid, use only non-sparking tools and ensure the receiving container is bonded and grounded to the source container to prevent static discharge.[5]
-
Avoid Contact: Direct contact with the substance should be avoided. Do not get it in eyes, on skin, or on clothing.[5]
-
Hygiene: Do not eat, drink, or smoke in the designated work area.[5][6] Wash hands thoroughly after handling.[5][6]
-
Storage: Store this compound in a cool, well-ventilated area in a tightly closed container, away from heat, sparks, and open flames.[5][7]
Objective: To provide a clear procedure for managing spills of this compound.
Materials:
-
Spill kit containing:
Procedure:
-
Evacuation and Ignition Source Control: Immediately eliminate all ignition sources from the spill area.[4] Evacuate non-essential personnel.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Stop the leak if it is safe to do so.[4] Prevent the spill from entering waterways, sewers, or confined areas.[4]
-
Absorption: Cover the spill with a non-combustible, inert absorbent material.[4]
-
Collection: Using clean, non-sparking tools, carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
-
Disposal: Dispose of the waste material in accordance with institutional and local regulations.
Objective: To ensure the safe and compliant disposal of this compound waste.
Materials:
-
Labeled, sealed, and compatible waste container
-
Designated chemical waste storage area
Procedure:
-
Waste Segregation: Collect all this compound waste, including contaminated absorbent materials, in a designated and properly labeled waste container.
-
Container Management: Keep the waste container tightly closed when not in use.
-
Storage: Store the waste container in a cool, well-ventilated, and designated chemical waste storage area, away from incompatible materials.
-
Disposal: Dispose of the chemical waste through an approved waste disposal plant or licensed hazardous waste management facility.[6] Do not empty into drains.[6] Follow all local, state, and federal regulations for hazardous waste disposal.
Visualization
The following diagram illustrates the logical workflow for the handling and disposal of this compound.
References
- 1. This compound | 123-80-8 | Benchchem [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound [webbook.nist.gov]
- 4. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemos.de [chemos.de]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
Application Notes and Protocols for the Esterification of Ethylene Glycol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The esterification of ethylene glycol is a fundamental chemical reaction that produces ethylene glycol esters, which have wide applications as solvents, plasticizers, and intermediates in the synthesis of various organic compounds. This document provides detailed experimental protocols and quantitative data for the synthesis of ethylene glycol diacetate (EGDA) through the direct esterification of ethylene glycol with acetic acid. The reaction is typically acid-catalyzed and proceeds in a two-step reversible manner, first forming ethylene glycol monoacetate (EGMA) and then EGDA.
Reaction Scheme
The overall reaction for the esterification of ethylene glycol with acetic acid to form ethylene glycol diacetate is as follows:
HOCH₂CH₂OH + 2CH₃COOH ⇌ CH₃COOCH₂CH₂OOCCH₃ + 2H₂O (Ethylene Glycol) + (Acetic Acid) ⇌ (Ethylene Glycol Diacetate) + (Water)
The reaction proceeds through the intermediate formation of ethylene glycol monoacetate (EGMA).
Quantitative Data Summary
The following table summarizes various experimental conditions and results for the esterification of ethylene glycol, providing a comparative overview of different catalytic systems.
| Catalyst | Catalyst Loading | Reactant Molar Ratio (Acetic Acid:Ethylene Glycol) | Temperature (°C) | Reaction Time (h) | Ethylene Glycol Conversion (%) | EGDA Selectivity (%) | Yield (%) | Reference |
| p-Toluenesulfonic acid | 0.1-1% of total reactant mass | 2.2-3.0 | 100-160 | - | - | - | - | [1] |
| Seralite SRC-120 | 1.5% (w/v) | 3.13 | 60-90 | - | ~80 | ~70 | - | [2][3] |
| Amberlyst 36 | - | 0.5-1.0 (Ethylene Glycol:Acetic Acid) | 60-90 | - | - | - | - | [4] |
| [Ps-im]HSO₄ on Silica | 7.26 g | 3.8 | 150 | 5 | - | - | 99.61 | [5] |
| Mo/ZrO₂ | 0.1 g | - | - | 4 | ~63 | - | - | [6][7] |
Experimental Protocols
Protocol 1: Esterification using a Homogeneous Acid Catalyst (p-Toluenesulfonic Acid)
This protocol describes a general procedure for the direct esterification of ethylene glycol with acetic acid using p-toluenesulfonic acid as a catalyst.[1][8]
Materials:
-
Ethylene Glycol
-
Glacial Acetic Acid[9]
-
p-Toluenesulfonic acid
-
Butyl acetate (azeotropic dehydrating agent)[1]
-
Round-bottom flask
-
Reflux condenser[10]
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate or magnesium sulfate[9]
-
Distillation apparatus
Procedure:
-
Reactant Charging: In a round-bottom flask, combine ethylene glycol and an excess of glacial acetic acid. A typical molar ratio of acetic acid to ethylene glycol is between 2.2:1 and 3:1.[1]
-
Catalyst and Dehydrating Agent Addition: Add p-toluenesulfonic acid as the catalyst, typically 0.1-1% of the total reactant mass.[1] Add butyl acetate (10-20% of the total reactant mass) to act as an azeotropic dehydrating agent to remove water and drive the reaction towards the products.[1]
-
Reaction Setup: Equip the flask with a reflux condenser and a heating mantle.
-
Reaction: Heat the mixture to a temperature between 100-160°C and maintain reflux for several hours.[1][9] The reaction progress can be monitored by analyzing samples periodically using techniques like gas chromatography.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted acetic acid.[9]
-
Wash the organic layer with water.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[9]
-
Filter to remove the drying agent.
-
-
Purification: Purify the crude ethylene glycol diacetate by distillation.[8][10] Collect the fraction that boils between 186-191°C.[8]
Protocol 2: Esterification using a Heterogeneous Acid Catalyst (Cation Exchange Resin)
This protocol outlines the use of a solid acid catalyst, such as Seralite SRC-120 or Amberlyst 36, for the esterification of ethylene glycol.[2][3][4]
Materials:
-
Ethylene Glycol
-
Glacial Acetic Acid
-
Strongly acidic cation exchange resin (e.g., Seralite SRC-120 or Amberlyst 36)
-
Batch reactor equipped with a mechanical stirrer and temperature control
-
Condenser
Procedure:
-
Catalyst Preparation: If necessary, activate the cation exchange resin according to the manufacturer's instructions.
-
Reactant Charging: Charge the batch reactor with ethylene glycol and glacial acetic acid. The molar ratio of acetic acid to ethylene glycol can be varied, for instance, a ratio of 3.13:1 has been used.[2][3]
-
Catalyst Addition: Add the cation exchange resin to the reactant mixture. A typical catalyst loading is around 1.5% (w/v).[2]
-
Reaction Setup: Assemble the reactor with a mechanical stirrer and a condenser.
-
Reaction: Heat the reaction mixture to the desired temperature, typically in the range of 60-90°C (333-363 K), while stirring.[2][3][4]
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography to determine the conversion of ethylene glycol and the selectivity towards EGDA.[2][11]
-
Product Separation:
-
Once the desired conversion is achieved, cool the reactor.
-
Separate the solid catalyst from the liquid product mixture by filtration.
-
The liquid product can then be purified by distillation as described in Protocol 1.
-
Visualizations
Signaling Pathway
Caption: Reaction pathway for the two-step esterification of ethylene glycol.
Experimental Workflow
Caption: General experimental workflow for ethylene glycol esterification.
References
- 1. CN103724195A - Synthetic method of ethylene glycol diacetate - Google Patents [patents.google.com]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Past Issues » Chemical and Biochemical Engineering Quarterly [silverstripe.fkit.hr]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethylene glycol diacetate synthesis - chemicalbook [chemicalbook.com]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
- 8. Ethylene Glycol Diacetate (EGDA) - High-Performance Solvent [epchems.com]
- 9. Sciencemadness Discussion Board - Synthesize ethylene glycol diacetate? - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1,2-Ethanediol, dipropanoate in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Ethanediol, dipropanoate, also known as ethylene glycol dipropionate, is a diester that finds its primary application in material science as a plasticizer. Plasticizers are additives incorporated into materials, typically polymers, to increase their flexibility, workability, and distensibility. This document provides detailed application notes, experimental protocols, and data related to the use of this compound, with a focus on its effects on polymer properties.
Application Notes
The principal role of this compound in material science is to act as a plasticizer, most notably for polyvinyl chloride (PVC). By embedding itself between the polymer chains, it reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) and increasing the flexibility of the material.
Key Applications:
-
Flexible PVC Films and Sheets: Used in the manufacturing of flexible films and sheets for packaging, construction, and consumer goods.
-
Wire and Cable Insulation: The addition of this plasticizer can improve the flexibility and durability of PVC used for electrical insulation.
-
Coatings and Adhesives: It can be used to modify the properties of various coatings and adhesives, enhancing their flexibility and adhesion.
-
Biodegradable Polymers: As a diester, this compound has the potential for biodegradation, making it a subject of interest in the development of more environmentally friendly materials. The ester linkages can be susceptible to hydrolysis and microbial degradation.
Mechanism of Action as a Plasticizer:
The "free volume theory" is a widely accepted explanation for the mechanism of plasticization.[1] Plasticizers increase the free volume within the polymer matrix, allowing for greater mobility of the polymer chains.[1] This increased mobility manifests as a decrease in stiffness and an increase in flexibility. The effectiveness of a plasticizer is dependent on its compatibility with the polymer, its molecular weight, and its chemical structure.
Quantitative Data
Table 1: Effect of Plasticizer (DOP) Concentration on the Properties of PVC
| Property | Unplasticized PVC | PVC with 10 wt% DOP | PVC with 20 wt% DOP |
| Glass Transition Temperature (Tg) | ~80-85 °C | ~60-70 °C | ~40-50 °C |
| Tensile Strength | ~52 MPa[2] | Decreased | Further Decreased |
| Elongation at Break | <50% | Increased | Further Increased |
| Hardness (Shore A) | ~100 | Decreased | Further Decreased |
Note: The data presented for plasticized PVC are qualitative trends. Actual values can vary based on the specific grade of PVC and the processing conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a general method for the synthesis of this compound.
Materials:
-
1,2-Ethanediol (Ethylene Glycol)
-
Propanoic Acid
-
Sulfuric Acid (catalyst)
-
Sodium Bicarbonate solution (5% w/v)
-
Anhydrous Magnesium Sulfate
-
Toluene (for azeotropic removal of water, optional)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional)
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a round-bottom flask, add 1,2-ethanediol and a molar excess of propanoic acid (e.g., 2.5 to 3 molar equivalents).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total mass of reactants).
-
If using a Dean-Stark trap, fill the side arm with toluene.
-
Assemble the reflux apparatus and heat the mixture to reflux with vigorous stirring.
-
Continue the reflux for several hours, monitoring the reaction progress by observing the amount of water collected in the Dean-Stark trap or by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Preparation of Plasticized PVC Films
This protocol outlines the preparation of flexible PVC films using this compound as a plasticizer.
Materials:
-
PVC resin
-
This compound
-
Tetrahydrofuran (THF)
-
Glass petri dish
-
Magnetic stirrer and hotplate
-
Vacuum oven
Procedure:
-
Prepare a solution by dissolving a specific amount of PVC resin and a desired weight percentage of this compound in THF. For example, to prepare a film with 20 wt% plasticizer, dissolve 8g of PVC and 2g of this compound in an appropriate volume of THF.
-
Stir the mixture on a magnetic stirrer until a homogeneous solution is obtained. Gentle heating (e.g., 40-50°C) can aid in dissolution.
-
Pour the solution into a clean, level glass petri dish.
-
Cover the petri dish to allow for slow evaporation of the solvent in a fume hood at room temperature. This slow evaporation helps in the formation of a uniform film.
-
Once a solid film has formed, transfer the petri dish to a vacuum oven.
-
Dry the film under vacuum at a slightly elevated temperature (e.g., 40-50°C) to remove any residual THF.
-
Once completely dry, carefully peel the film from the petri dish.
Protocol 3: Characterization of Plasticized PVC Films
1. Thermal Analysis (Differential Scanning Calorimetry - DSC):
-
Objective: To determine the glass transition temperature (Tg) of the plasticized PVC films.
-
Procedure:
-
Cut a small sample (5-10 mg) of the PVC film and place it in an aluminum DSC pan.
-
Place the pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The Tg is identified as a step-change in the heat flow curve.
-
2. Mechanical Testing (Tensile Test):
-
Objective: To determine the tensile strength and elongation at break of the plasticized PVC films.
-
Procedure:
-
Cut the PVC films into dumbbell-shaped specimens according to a standard like ASTM D638.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement data to calculate tensile strength and elongation at break.
-
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Purification of Ethylene Glycol Dipropionate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purification of ethylene glycol dipropionate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial or synthesized ethylene glycol dipropionate?
The most prevalent impurities originate from the synthesis process, which is typically the esterification of ethylene glycol with propionic acid.[1] Common impurities include:
-
Unreacted Starting Materials: Ethylene glycol and propionic acid.[2]
-
Reaction Byproducts: Water is a primary byproduct of esterification.[1]
-
Catalyst Residues: Acid catalysts (like sulfuric acid) used to drive the reaction.
-
Degradation Products: Aldehydes, peroxides, and various UV-absorbing hydrocarbons can be present, similar to impurities found in reagent-grade glycols.[3]
-
Related Glycol Esters: Diethylene glycol dipropionate may be present if the ethylene glycol starting material contained diethylene glycol.[4]
Q2: What is the most effective method for obtaining high-purity ethylene glycol dipropionate?
For achieving high purity, a multi-step approach is generally most effective. The optimal workflow combines an initial wash/extraction followed by vacuum fractional distillation.
-
Aqueous Wash: An initial wash with a basic solution (e.g., sodium carbonate) neutralizes and removes residual propionic acid and other acidic impurities.[2]
-
Drying: Subsequent drying with an appropriate agent like anhydrous magnesium sulfate or potassium carbonate removes dissolved water.[2]
-
Vacuum Fractional Distillation: This is the crucial final step. Distillation under reduced pressure allows the compound to boil at a lower temperature, preventing thermal decomposition while effectively separating it from less volatile impurities and any remaining starting materials.[2][5]
Q3: How can I analyze the purity of my final product?
Gas Chromatography (GC) is the preferred and most robust analytical method for assessing the purity of ethylene glycol dipropionate and quantifying impurities.[6][7]
-
GC with Flame Ionization Detection (GC-FID): This is a standard and reliable method for determining the percentage purity and detecting organic impurities.[4][8]
-
GC with Mass Spectrometry (GC-MS): This method provides definitive identification of unknown impurities by analyzing their mass spectra.[7][9] Other standard tests can assess physical and chemical properties, including acidity, water content (Karl Fischer titration), specific gravity, and color.[10]
Q4: What are the key safety precautions for handling ethylene glycol dipropionate?
Ethylene glycol dipropionate is a flammable liquid and requires careful handling.[11][12]
-
Ignition Sources: Keep the compound away from heat, sparks, and open flames.[13][14] All equipment must be properly grounded to prevent static discharge.[11]
-
Ventilation: Work in a well-ventilated area or under a fume hood to avoid inhaling vapors.[14]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[14][15]
-
Spills: Absorb small spills with inert material like sand or earth and transfer to a sealed container for disposal. Prevent entry into waterways.[11]
-
Incompatibilities: Avoid contact with strong oxidizing acids, acids, and caustic solutions, as reactions can be exothermic.[11][12]
Troubleshooting Guides
Problem: Product Quality Issues
Q: My purified ethylene glycol dipropionate is still acidic (low pH). What is the cause and how can I fix it? A: This indicates the presence of residual propionic acid or the acid catalyst from the synthesis. Standard distillation alone may not be sufficient if the acidic impurities co-distill or are not fully removed.
-
Solution: Perform a pre-distillation wash. Dissolve the crude ester in a suitable water-immiscible organic solvent and wash it sequentially with a dilute sodium carbonate solution (to neutralize and remove acids), followed by water or brine to remove the carbonate. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and then proceed with fractional distillation.[2]
Q: The final product is discolored (e.g., yellow or brown). How can I remove the color? A: Discoloration often arises from thermal decomposition during distillation at atmospheric pressure or the presence of non-volatile impurities.
-
Solution 1: Vacuum Distillation: If not already doing so, use vacuum distillation to lower the boiling point and prevent heat-related degradation.[2]
-
Solution 2: Adsorption Treatment: Before distillation, treat the crude product with an adsorbent like activated carbon or activated alumina.[2][16] Stir the liquid with a small amount of the adsorbent for a period, then filter to remove the adsorbent and the impurities it has captured. Proceed with distillation.
Q: My purified product contains residual water. How can I effectively dry it? A: Water can be present from the synthesis reaction or the washing step.
-
Solution 1: Chemical Drying Agents: After any aqueous wash, dry the product by stirring it with a suitable anhydrous drying agent such as magnesium sulfate or potassium carbonate before the final distillation.[2]
-
Solution 2: Azeotropic Distillation: For larger scales, you can use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene. This will co-distill the water, which is then separated in the trap, while the dry solvent returns to the flask.[17] The solvent must then be removed.
Problem: Distillation Issues
Q: I am experiencing poor separation of my product from impurities during distillation. What should I check? A: Inefficient separation is typically due to issues with the distillation column, heating rate, or vacuum pressure.
-
Solution:
-
Improve Column Efficiency: Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
Optimize Heating: Heat the distillation flask slowly and steadily to establish a clear temperature gradient in the column. Avoid overheating, which can cause bumping and carry impurities over with the vapor.[18]
-
Maintain Stable Vacuum: Ensure your vacuum pump and seals are in good condition to maintain a stable, low pressure. Fluctuations in pressure will cause the boiling point to change, disrupting the separation.[17]
-
Q: The liquid is foaming or bumping violently during heating or distillation. How can I prevent this? A: Foaming can be caused by impurities like surfactants or dissolved gases, while bumping occurs when the liquid superheats and boils suddenly.[19]
-
Solution 1: Use Boiling Chips or a Stir Bar: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. This provides nucleation sites for smooth boiling.[18]
-
Solution 2: Degas the Liquid: If dissolved gases are suspected, you can briefly place the liquid under vacuum before heating to remove them.
-
Solution 3: Anti-Foaming Agents: In persistent cases, a very small amount of a high-boiling, inert anti-foaming agent can be added, but be aware that this will introduce a new substance into your material.
Data Presentation
Table 1: Physical Properties of Ethylene Glycol Dipropionate and Common Impurities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Water Solubility |
| Ethylene Glycol Dipropionate | C₈H₁₄O₄ | 174.19 | 211-213 | ~1.05 | Slightly soluble[11][12] |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 | 1.113 | Miscible |
| Propionic Acid | C₃H₆O₂ | 74.08 | 141 | 0.99 | Miscible |
| Water | H₂O | 18.02 | 100 | 0.997 | - |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | 244-245 | 1.118 | Miscible |
Data compiled from publicly available chemical databases.
Experimental Protocols
Protocol 1: General Purification by Washing and Extraction
This protocol is designed to remove acidic impurities and water-soluble components.
-
Dissolution: Place the crude ethylene glycol dipropionate in a separatory funnel. If it is highly viscous, dilute it with an equal volume of a water-immiscible solvent like diethyl ether or ethyl acetate to facilitate separation.
-
Acid Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) or 5% sodium carbonate (Na₂CO₃) solution to the separatory funnel.[2] Stopper the funnel and invert it gently, venting frequently to release CO₂ pressure. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to break any emulsions and remove residual dissolved water. Drain and discard the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., 1-2 grams of MgSO₄ for every 10 mL of solution). Swirl the flask for 5-10 minutes. The solution is dry when the drying agent no longer clumps together.
-
Filtration: Filter the solution through a fluted filter paper or a cotton plug in a funnel to remove the drying agent.
-
Solvent Removal: Remove the solvent using a rotary evaporator. The remaining product is now ready for high-purity distillation or can be used if this level of purity is sufficient.
Protocol 2: High-Purity Purification by Vacuum Fractional Distillation
This protocol is for achieving high analytical purity after preliminary washing.
-
Apparatus Setup: Assemble a fractional distillation apparatus for vacuum operation. This includes a round-bottom flask, a packed or Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the pre-washed and dried crude ethylene glycol dipropionate to the distillation flask along with a magnetic stir bar or fresh boiling chips.[18] Do not fill the flask more than two-thirds full.
-
Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Slowly and carefully reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Heating and Equilibration: Begin stirring and gently heat the flask using a heating mantle. As the liquid begins to boil, observe the vapor rising slowly through the column. Adjust the heat so that the reflux ring of condensing vapor ascends the column over several minutes.
-
Collect Fractions:
-
Forerun: Collect the first fraction (forerun), which will contain any low-boiling impurities. The temperature at the distillation head will be unstable initially and then stabilize at the boiling point of the first impurity.
-
Main Fraction: Once the temperature at the head stabilizes at the boiling point of ethylene glycol dipropionate at that pressure, switch to a new receiving flask to collect the main product fraction.
-
Final Fraction: As the distillation nears completion, the temperature may rise or become unstable. Stop the distillation before the flask goes to dryness to avoid overheating residues, which could decompose.[1]
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure. Disassemble the apparatus and store the purified product in a clean, sealed container.
Visualizations
Caption: General workflow for the purification of ethylene glycol dipropionate.
Caption: Troubleshooting logic for poor distillation results.
References
- 1. coachbenner.weebly.com [coachbenner.weebly.com]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. Purification of aqueous ethylene glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. sae.org [sae.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. img.antpedia.com [img.antpedia.com]
- 11. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. nano.pitt.edu [nano.pitt.edu]
- 15. chemfax.com [chemfax.com]
- 16. US4216337A - Process for preparing esters - Google Patents [patents.google.com]
- 17. Sciencemadness Discussion Board - Ethylene glycol purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. youtube.com [youtube.com]
- 19. banglajol.info [banglajol.info]
Common side reactions in the synthesis of 1,2-Ethanediol, dipropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Ethanediol, dipropanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common laboratory-scale synthesis is the Fischer esterification of ethylene glycol with two equivalents of propanoic acid, typically in the presence of an acid catalyst. This is a reversible reaction, and strategies are often employed to drive the equilibrium towards the product.
Q2: What are the primary side products I should be aware of?
A2: The main side products include the monoester, 1,2-Ethanediol, monopropanoate, and potentially 1,4-dioxane, which can form through the acid-catalyzed dehydration of ethylene glycol, especially at higher temperatures.
Q3: How can I minimize the formation of the monoester?
A3: To favor the formation of the diester, it is recommended to use a molar excess of propanoic acid. Driving the reaction to completion by removing water as it forms will also increase the yield of the desired dipropanoate.
Q4: What catalysts are typically used for this esterification?
A4: Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TSA). For greener alternatives, immobilized lipases can also be employed, which may offer higher selectivity under milder conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or by tracking the removal of water from the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction due to equilibrium. - Insufficient catalyst. - Reaction time is too short. - Loss of product during workup. | - Use a molar excess of propanoic acid (e.g., 2.2 equivalents). - Ensure the catalyst is active and used in an appropriate amount (e.g., 1-5 mol%). - Increase the reaction time and monitor for completion by TLC or GC. - Optimize the extraction and purification steps to minimize losses. |
| High Proportion of 1,2-Ethanediol, monopropanoate | - Insufficient amount of propanoic acid. - Reaction has not gone to completion. | - Increase the molar ratio of propanoic acid to ethylene glycol. - Extend the reaction time or gently increase the temperature to drive the second esterification. |
| Presence of 1,4-Dioxane Impurity | - High reaction temperatures in the presence of a strong acid catalyst, leading to the dehydration of ethylene glycol. | - Maintain a lower reaction temperature (if feasible for the esterification rate). - Consider using a milder catalyst, such as an ion-exchange resin or an enzyme. - Minimize the concentration of the strong acid catalyst. |
| Difficulty in Product Purification | - Similar boiling points of the monoester and diester, making separation by simple distillation challenging. - Presence of unreacted starting materials. | - Employ fractional distillation with a column that has a high number of theoretical plates. - For small-scale purifications, flash column chromatography can be effective. - Perform a basic wash (e.g., with sodium bicarbonate solution) to remove unreacted propanoic acid and the acid catalyst before distillation. |
| Reaction Stalls or Proceeds Very Slowly | - Inactive or insufficient catalyst. - Presence of water in the starting materials (for acid-catalyzed reactions). - Low reaction temperature. | - Use fresh or properly stored catalyst. - Ensure starting materials are anhydrous. - Gradually increase the reaction temperature while monitoring for side product formation. |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
Materials:
-
Ethylene glycol (1.0 eq)
-
Propanoic acid (2.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol, propanoic acid, and toluene.
-
Add the concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the reaction is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Fractional Distillation
Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
Procedure:
-
Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect the fractions based on their boiling points. The lower-boiling components (e.g., residual toluene, unreacted propanoic acid) will distill first.
-
Collect the fraction corresponding to the boiling point of this compound (approx. 210-212 °C at atmospheric pressure). The boiling point will be lower under vacuum.
-
Analyze the purity of the collected fractions by GC or NMR.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction and side reaction pathways.
Experimental Workflow: Synthesis and Purification
Caption: Experimental workflow for synthesis and purification.
Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common issues.
Optimizing reaction conditions for ethylene glycol esterification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for ethylene glycol esterification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my ethylene glycol conversion rate low?
Low conversion of ethylene glycol can be attributed to several factors. Consider the following troubleshooting steps:
-
Increase Reaction Temperature: The conversion of ethylene glycol generally increases with higher temperatures.[1][2] Studies have shown a significant increase in conversion when raising the temperature from 333 K to 363 K.[1]
-
Increase Catalyst Loading: A higher concentration of the catalyst can lead to an increased reaction rate and, consequently, higher conversion.[1][3] For instance, increasing the catalyst loading of a cation exchange resin from 0.5% to 1.5% (w/v) has been shown to improve ethylene glycol conversion.[1]
-
Adjust Reactant Molar Ratio: An excess of the carboxylic acid reactant can drive the equilibrium towards the product side, thus increasing the conversion of ethylene glycol.[1] Varying the acetic acid to ethylene glycol mole ratio from 0.66 to 3.13 has demonstrated a corresponding increase in ethylene glycol conversion.[1]
-
Ensure Adequate Mixing: In heterogeneous catalysis, poor mixing can lead to mass transfer limitations, hindering the reaction rate. Ensure that the stirring speed is sufficient to overcome external mass transfer resistance. A stirring speed of 1500 rpm has been found to be adequate in some batch reactor setups.[1]
-
Check Catalyst Activity: The catalyst may have deactivated over time. Consider regenerating or replacing the catalyst. The choice of catalyst is also crucial; for example, Mo/ZrO2 has been shown to be an effective catalyst for this reaction.[4][5]
2. How can I improve the selectivity towards the desired ester (monoester or diester)?
Controlling the selectivity between ethylene glycol monoacetate (EGMA) and ethylene glycol diacetate (EGDA) is a common challenge.
-
Adjust Reactant Molar Ratio: To favor the formation of the diester (EGDA), increasing the molar ratio of the carboxylic acid to ethylene glycol is effective.[1] A higher concentration of the acid enhances the subsequent reaction of the monoester to form the diester.[1]
-
Control Reaction Time: The formation of the diester is a consecutive reaction. Therefore, longer reaction times generally favor the formation of the diester.[1]
-
Consider the Reaction Environment: In certain systems, such as using supercritical CO2 as a solvent, pressure can influence selectivity. At higher pressures (above 9 MPa), the yield and selectivity of the diester can increase significantly.[6]
3. What are common side reactions or byproducts, and how can I minimize them?
The primary side reactions in ethylene glycol esterification are the formation of oligomers like diethylene glycol (DEG) and triethylene glycol (TEG).[7]
-
Control Temperature: High temperatures can sometimes promote side reactions. While higher temperatures increase the main reaction rate, an optimal temperature should be determined to balance conversion and byproduct formation.
-
Water Removal: The esterification reaction produces water as a byproduct.[8] Efficient removal of water can shift the equilibrium towards the products and minimize reverse reactions (hydrolysis).[1][9] Techniques like using a Dean-Stark trap or a reactive distillation setup can be employed.[1]
4. I am having trouble separating my product from the reaction mixture. What should I do?
Separation can be challenging due to the physical properties of the reactants and products.
-
Extraction and Washing: After the reaction, unreacted acid can be neutralized and removed by washing with a basic solution like sodium bicarbonate.[10] Subsequent extraction with an organic solvent can help isolate the ester product.[11]
-
Distillation: Unreacted ethylene glycol and other volatile components can be removed by distillation, potentially under vacuum to avoid product decomposition.[11]
Data Presentation: Reaction Parameter Effects
The following tables summarize the quantitative effects of key reaction parameters on ethylene glycol esterification with acetic acid, using a cation exchange resin catalyst.[1]
Table 1: Effect of Temperature on Ethylene Glycol Conversion
| Temperature (K) | Ethylene Glycol Conversion (%) at 6 hours |
| 333 | ~65 |
| 343 | ~75 |
| 353 | ~80 |
| 363 | ~85 |
Conditions: Catalyst loading = 1.5 % (w/v); Acetic acid to ethylene glycol mole ratio = 3.13; Stirring speed = 1500 rpm.[1]
Table 2: Effect of Catalyst Loading on Ethylene Glycol Conversion
| Catalyst Loading (% w/v) | Ethylene Glycol Conversion (%) at 4 hours |
| 0.5 | ~45 |
| 1.0 | ~55 |
| 1.5 | ~65 |
Conditions: Temperature = 333 K; Acetic acid to ethylene glycol mole ratio = 3.13; Stirring speed = 1500 rpm.[1]
Table 3: Effect of Acetic Acid to Ethylene Glycol Mole Ratio on Ethylene Glycol Conversion
| Acetic Acid : Ethylene Glycol Mole Ratio | Ethylene Glycol Conversion (%) at 6 hours |
| 0.66 | ~50 |
| 1.48 | ~60 |
| 3.13 | ~65 |
Conditions: Temperature = 333 K; Catalyst loading = 1.5 % (w/v); Stirring speed = 1500 rpm.[1]
Experimental Protocols
General Protocol for Batch Esterification of Ethylene Glycol with Acetic Acid
This protocol is based on a typical lab-scale batch reaction using a cation exchange resin catalyst.[1]
Materials:
-
Ethylene glycol (≥99% purity)
-
Acetic acid (≥99% purity)
-
Strongly acidic cation exchange resin (e.g., Seralite SRC-120 or Amberlyst 36)[1][12]
-
Nitrogen gas for inert atmosphere (optional)
Equipment:
-
Jacketed glass reactor (250 cm³) with a mechanical stirrer, condenser, and temperature probe.[1]
-
Constant temperature water bath.
-
Sampling apparatus.
-
Gas chromatograph (GC) for analysis.
Procedure:
-
Charge a known volume of acetic acid and the desired amount of catalyst into the reactor.
-
Begin stirring (e.g., 1500 rpm) and heat the mixture to the desired reaction temperature (e.g., 333-363 K) using the water bath.[1]
-
Once the temperature is stable, add the pre-heated ethylene glycol to the reactor to initiate the reaction.
-
Withdraw samples at regular intervals. To quench the reaction in the sample, cool it rapidly and separate the catalyst.
-
Analyze the samples using gas chromatography to determine the concentration of reactants and products.
Visualizations
Caption: Reaction pathway for the esterification of ethylene glycol with acetic acid.
Caption: Troubleshooting workflow for low product yield in ethylene glycol esterification.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. EP1125915A1 - Process for simultaneous production of ethylene glycol and carbonate ester - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. jocpr.com [jocpr.com]
- 5. jocpr.com [jocpr.com]
- 6. Effect of pressure on the selectivity for the esterification of ethylene glycol with propionic acid in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kiche.or.kr [kiche.or.kr]
- 8. Ethylene glycol monostearate | ethylene glycol distearate | glycerol esters of fatty acids | esters of fatty acids | sodium dimethyldithiocarbamate [venus-goa.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. US4544453A - Stripping of unreacted glycol ethers and acids from an esterification reaction mixture - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: GC-MS Analysis of Ethylene glycol Dipropionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the GC-MS analysis of ethylene glycol dipropionate. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific analytical challenges.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My chromatogram for ethylene glycol dipropionate shows significant peak tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue in GC analysis and can arise from several factors. Here's a systematic approach to troubleshoot this problem:
-
Active Sites in the System: Polar analytes like glycols and their esters can interact with active sites (silanol groups) in the inlet liner, column, or even the injection port.[1][2] This is a primary cause of peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If tailing persists, you may need to trim the front end of the column (e.g., 10-20 cm) to remove accumulated non-volatile residues or active sites.[3]
-
-
Improper Column Installation: An incorrect column installation in the inlet or detector can create dead volume, leading to peak tailing.[4]
-
Solution: Ensure the column is cut cleanly and squarely, and installed at the correct depth in both the injector and detector according to the manufacturer's instructions.
-
-
Column Contamination: Buildup of non-volatile matrix components on the column can lead to peak distortion.[4]
-
Solution: Bake out the column at a temperature close to its upper limit (without exceeding it). If this doesn't resolve the issue, trimming the column inlet may be necessary.
-
-
Inappropriate Flow Rate: A carrier gas flow rate that is too low can also contribute to peak tailing.
-
Solution: Optimize the carrier gas flow rate for your column dimensions and analytical conditions.
-
Q: I am observing peak fronting for my analyte. What could be the cause?
A: Peak fronting is less common than tailing but can occur under specific circumstances:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing the peak to front.
-
Incompatible Solvent: If the sample solvent is significantly different in polarity from the stationary phase, it can affect the peak shape.
-
Solution: Ensure your sample solvent is compatible with the GC column's stationary phase.
-
Issue 2: Low or No Signal Response
Q: I am injecting my ethylene glycol dipropionate standard, but I see a very low or no peak in the chromatogram. What should I check?
A: A lack of signal can be due to issues with the sample, the GC system, or the mass spectrometer. A systematic check is the best approach:[1][5]
-
Sample Integrity:
-
Solution: Verify the concentration and stability of your ethylene glycol dipropionate standard. Ensure it has not degraded.
-
-
Injection Problem:
-
Solution: Check the autosampler syringe for bubbles or blockages. Perform a manual injection to rule out autosampler issues.[2]
-
-
System Leak:
-
Solution: A leak in the injection port can cause sample loss. Check for leaks using an electronic leak detector, paying close attention to the septum and column fittings.
-
-
Incorrect Inlet Parameters:
-
Solution: If using splitless injection, ensure the split vent is closed for an adequate amount of time to transfer the sample to the column. An initial oven temperature that is too high can also cause issues.[5]
-
-
MS Detector Issue:
-
Solution: Verify that the mass spectrometer is properly tuned and that the detector is turned on. Check the tune report for any anomalies.[1]
-
Issue 3: Poor Reproducibility
Q: My results for ethylene glycol dipropionate are not reproducible between injections. What are the likely causes?
A: Poor reproducibility can stem from a variety of factors, from sample preparation to instrument variability.
-
Injection Volume Variation:
-
Solution: Ensure the autosampler is functioning correctly and that the syringe is not partially blocked.
-
-
Inlet Discrimination:
-
Solution: If your sample contains a mixture of compounds with different boiling points, inlet discrimination can occur. Using a deactivated liner with glass wool can help to ensure complete vaporization of the sample.[7]
-
-
Matrix Effects: In complex samples, other components in the matrix can interfere with the analysis, leading to inconsistent results.[8][9]
-
Temperature Fluctuations:
-
Solution: Ensure the GC oven and inlet temperatures are stable and not fluctuating between runs.
-
Experimental Protocols
GC Column Selection
The choice of GC column is critical for the successful analysis of ethylene glycol dipropionate. As an ester, it has a moderate polarity.
-
Recommended Phases: A mid-polarity column is often a good starting point. A (50%-phenyl)-methylpolysiloxane phase can provide a good balance of retention and selectivity. For higher polarity, a polyethylene glycol (WAX) type column could be considered, although these can be more susceptible to degradation if the sample contains water or is not sufficiently clean.[10][11] An acid-modified polyethylene glycol column can be beneficial in reducing peak tailing for polar analytes like glycols.[12]
-
Column Dimensions: A standard column length of 30 meters with an internal diameter of 0.25 mm and a film thickness of 0.25 µm is a good starting point for method development.[6][13]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Mid-polarity (e.g., 50% Phenyl Methylpolysiloxane) or Polar (e.g., acid-modified Polyethylene Glycol) | Balances retention for the moderately polar ethylene glycol dipropionate. Acid-modified phases can reduce peak tailing.[12] |
| Column Length | 30 m | Provides a good balance of resolution and analysis time.[13] |
| Internal Diameter | 0.25 mm | Offers a good compromise between efficiency and sample capacity. |
| Film Thickness | 0.25 - 0.50 µm | Suitable for analytes in the expected boiling range of ethylene glycol dipropionate. |
Sample Preparation: Derivatization
While ethylene glycol dipropionate is more volatile than ethylene glycol, derivatization might still be beneficial, especially for trace analysis, to improve peak shape and thermal stability. Silylation is a common derivatization technique for compounds containing hydroxyl groups, and while ethylene glycol dipropionate is an ester, residual starting material (ethylene glycol) or degradation products could be present. If analyzing for these, derivatization is recommended.
-
Silylation Protocol:
-
Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14]
-
Cap the vial and heat at 70°C for 20-30 minutes.[15]
-
Cool to room temperature before injection.
-
Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.
-
Scan Range: A scan range of m/z 40-300 should be sufficient to capture the molecular ion and key fragment ions of ethylene glycol dipropionate.
-
Expected Fragmentation: While a library spectrum for ethylene glycol dipropionate may not be readily available, one can predict the fragmentation pattern. Expect to see fragments corresponding to the loss of the propionate groups and rearrangements. The fragmentation of ethylene glycol itself typically shows a strong peak at m/z 31.[16]
Visualizations
Caption: A flowchart for troubleshooting common GC-MS issues.
Caption: A logical workflow for developing a GC-MS method.
References
- 1. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the matrix effect on gas chromatography--mass spectrometry with carrier gas containing ethylene glycol as an analyte protectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. trajanscimed.com [trajanscimed.com]
- 11. restek.com [restek.com]
- 12. GC Analysis of Glycols and Diols [sigmaaldrich.com]
- 13. fishersci.ca [fishersci.ca]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1,2-Ethanediol, Dipropanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,2-Ethanediol, dipropanoate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction during synthesis.- Product loss during aqueous washing steps.- Inefficient fractional distillation. | - Ensure the synthesis reaction goes to completion by using an excess of one reactant or by removing water as it is formed.- Minimize the number of washing steps and ensure complete separation of organic and aqueous layers.- Optimize the fractional distillation process by using a column with a high number of theoretical plates and maintaining a slow and steady distillation rate. |
| Product is Cloudy or Contains Water | - Incomplete drying of the organic layer before distillation.- Inefficient separation of the aqueous layer during washing. | - Ensure the drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) is used in sufficient quantity and allowed adequate time to remove all water.- Carefully separate the layers after each wash, avoiding carrying over any of the aqueous phase. |
| Product Contaminated with Starting Materials | - Incomplete reaction.- Inefficient purification. | - Drive the esterification reaction to completion.- Perform thorough aqueous washes to remove unreacted propanoic acid and ethylene glycol.- Utilize fractional distillation to separate the product from residual starting materials based on their boiling points. |
| Product has an Acidic pH | - Residual acid catalyst (e.g., sulfuric acid) or unreacted propanoic acid. | - Wash the crude product with a saturated sodium bicarbonate solution until effervescence ceases, followed by a water wash to remove the salt. |
| Distillation is Very Slow or Not Occurring | - Insufficient heating.- Leaks in the distillation apparatus. | - Ensure the heating mantle is set to a temperature appropriate for the boiling point of the product (212°C).- Check all joints and connections for a proper seal to maintain pressure. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?
A1: The most common impurities include:
-
Unreacted starting materials: Ethylene glycol and propanoic acid.
-
Acid catalyst: Typically sulfuric acid or p-toluenesulfonic acid.
-
Water: A byproduct of the esterification reaction.
-
Monoester: 1,2-Ethanediol, monopropanoate, which is an intermediate in the reaction.
Q2: How can I remove the acidic impurities from my crude product?
A2: Acidic impurities, such as residual propanoic acid and the acid catalyst, can be effectively removed by washing the crude product with a saturated solution of sodium bicarbonate (NaHCO₃). The bicarbonate will react with the acids to form a salt, carbon dioxide, and water. The aqueous layer can then be separated from the organic product layer. It is crucial to continue washing until no more carbon dioxide gas is evolved (effervescence ceases).
Q3: What is the best method to separate this compound from unreacted ethylene glycol?
A3: Fractional distillation is the most effective method for this separation. There is a significant difference in the boiling points of this compound (212°C) and ethylene glycol (197.3°C), allowing for their separation through careful distillation.[1][2]
Q4: My final product is cloudy. What should I do?
A4: A cloudy appearance usually indicates the presence of water. To remove residual water, the organic product should be treated with a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate, before the final distillation.
Q5: Can I use simple distillation instead of fractional distillation?
A5: While simple distillation can be used if the boiling points of the components are very different (typically >100°C), fractional distillation is recommended for purifying this compound. This is because the boiling point of the desired product is relatively close to that of the ethylene glycol starting material. Fractional distillation provides better separation of liquids with closer boiling points.[1]
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) |
| This compound | 174.19 | 212 |
| Ethylene glycol | 62.07 | 197.3[1] |
| Propanoic acid | 74.08 | 141.15[3] |
| Water | 18.02 | 100 |
Experimental Protocols
Protocol 1: Aqueous Washing for Removal of Acidic Impurities
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved carbon dioxide gas.
-
Continue shaking until effervescence ceases.
-
Allow the layers to separate completely. The upper layer will be the organic product, and the lower layer will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the washing process with deionized water to remove any remaining salts.
-
Drain the aqueous layer and transfer the organic layer to a clean, dry flask.
Protocol 2: Drying of the Organic Product
-
To the washed and separated this compound, add a small amount of anhydrous magnesium sulfate or sodium sulfate (approximately 1-2 g per 50 mL of product).
-
Swirl the flask to ensure the drying agent is well-dispersed.
-
Allow the mixture to stand for at least 15-20 minutes. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Filter the mixture to remove the drying agent. The clear liquid is the dried, crude product ready for distillation.
Protocol 3: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus. Ensure all glassware is dry.
-
Place the dried, crude this compound into the distillation flask, adding a few boiling chips or a magnetic stir bar.
-
Heat the distillation flask gently using a heating mantle.
-
Slowly increase the temperature and monitor the thermometer at the head of the distillation column.
-
Collect the fraction that distills at the boiling point of this compound (approximately 212°C). Discard any initial fractions that distill at lower temperatures, as these will be more volatile impurities.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
The collected fraction should be pure this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Simplified reaction pathway for the Fischer esterification of ethylene glycol with propanoic acid.
References
Technical Support Center: Stability of Ethyleno Glycol Dipropionate Under Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethylene glycol dipropionate under acidic conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with ethylene glycol dipropionate in acidic environments.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Hydrolysis | Reaction time is too short. | Extend the reaction time and monitor the progress by taking aliquots at regular intervals for analysis by HPLC or GC. |
| Acid catalyst concentration is too low. | Increase the concentration of the acid catalyst. Note that very high acid concentrations can sometimes lead to side reactions. | |
| Temperature is too low. | Increase the reaction temperature in increments of 10°C. Monitor for the formation of any new, unidentified peaks in the chromatogram. | |
| Unexpected Peaks in Chromatogram | Presence of impurities in the starting material. | Analyze the starting ethylene glycol dipropionate for purity before initiating the stability study. |
| Formation of side products due to high temperature or high acid concentration. | Attempt the hydrolysis at a lower temperature or with a lower concentration of the acid catalyst. Consider using a milder acid. | |
| Transesterification if an alcohol is used as a co-solvent. | If possible, avoid alcohol-based co-solvents. If an alcohol is necessary, be aware of the potential for transesterification and have an analytical method to identify the resulting ester. | |
| Difficulty in Quantifying Degradation Products | Inadequate separation of reactants and products in the analytical method. | Optimize the HPLC or GC method. For HPLC, this may involve changing the mobile phase composition, gradient, or column. For GC, optimizing the temperature program may be necessary. |
| Degradation products are not UV active (for HPLC-UV). | Use a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD). Alternatively, derivatize the degradation products to make them UV-active. | |
| Precipitate Formation During the Experiment | One of the hydrolysis products (e.g., propionic acid) has limited solubility in the reaction medium. | Adjust the composition of the solvent system. The addition of a co-solvent may be necessary to keep all components in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of ethylene glycol dipropionate under acidic conditions?
A1: Under acidic conditions, ethylene glycol dipropionate undergoes acid-catalyzed hydrolysis. This reaction involves the cleavage of the two ester bonds, resulting in the formation of ethylene glycol and two molecules of propionic acid.[1][2]
Q2: What are the main factors that influence the rate of hydrolysis of ethylene glycol dipropionate?
A2: The primary factors influencing the rate of hydrolysis are:
-
pH: The rate of hydrolysis is directly proportional to the concentration of the acid catalyst (hydronium ions).[1] Lower pH values will result in a faster degradation rate.
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.
-
Solvent System: The polarity and composition of the solvent can influence the stability of the ester.
Q3: How can I monitor the degradation of ethylene glycol dipropionate?
A3: The degradation can be monitored by using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][4][5][6][7] These methods can separate and quantify the remaining ethylene glycol dipropionate and the appearance of the degradation products, ethylene glycol and propionic acid, over time.
Q4: What is a forced degradation study and why is it necessary?
A4: A forced degradation study (or stress testing) involves subjecting the compound to conditions more severe than accelerated stability conditions, such as high temperatures and extreme pH values.[8][9][10] This is done to identify the likely degradation products, understand the degradation pathways, and to develop and validate a stability-indicating analytical method that can resolve the drug substance from all its potential degradation products.[8][9][10]
Q5: Are there any special considerations when preparing samples for analysis?
A5: Yes. If the reaction is ongoing, it's crucial to quench the reaction in the aliquot taken for analysis to prevent further degradation. This can often be achieved by neutralizing the acid with a suitable base to a pH where the ester is stable.
Quantitative Data Summary
The following table provides illustrative data on the percentage of ethylene glycol dipropionate remaining over time under various acidic conditions and temperatures. This data is representative and intended to demonstrate the expected trends in stability. Actual degradation rates should be determined experimentally.
| pH | Temperature (°C) | Time (hours) | Ethylene Glycol Dipropionate Remaining (%) |
| 1.0 | 40 | 0 | 100 |
| 24 | 85 | ||
| 48 | 72 | ||
| 72 | 60 | ||
| 3.0 | 40 | 0 | 100 |
| 24 | 98 | ||
| 48 | 96 | ||
| 72 | 94 | ||
| 1.0 | 60 | 0 | 100 |
| 8 | 70 | ||
| 16 | 49 | ||
| 24 | 29 | ||
| 3.0 | 60 | 0 | 100 |
| 8 | 92 | ||
| 16 | 85 | ||
| 24 | 78 |
Experimental Protocols
Protocol for a Forced Degradation Study (Acid Hydrolysis)
-
Preparation of Solutions:
-
Prepare a stock solution of ethylene glycol dipropionate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Prepare acidic solutions at the desired concentrations (e.g., 0.1 N HCl, 1 N HCl).
-
-
Stress Conditions:
-
For each condition, mix a known volume of the ethylene glycol dipropionate stock solution with the acidic solution in a suitable container (e.g., a sealed vial).
-
Place the samples in a temperature-controlled environment (e.g., a water bath or oven) at the desired temperature (e.g., 40°C, 60°C, 80°C).
-
Prepare a control sample with the ethylene glycol dipropionate stock solution and a neutral solvent (e.g., water) and keep it at a reference temperature (e.g., 4°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., NaOH) to a pH where the ester is stable.
-
Dilute the quenched sample to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC or GC method to determine the concentration of ethylene glycol dipropionate and its degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of ethylene glycol dipropionate remaining at each time point relative to the initial concentration.
-
Identify and quantify the degradation products.
-
Visualizations
Caption: Degradation pathway of ethylene glycol dipropionate under acidic conditions.
Caption: Experimental workflow for a forced degradation study.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID [protocols.io]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. medcraveonline.com [medcraveonline.com]
Technical Support Center: Efficient Synthesis of 1,2-Ethanediol Dipropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the efficient synthesis of 1,2-ethanediol dipropanoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 1,2-ethanediol dipropanoate?
The synthesis is typically achieved through the esterification of 1,2-ethanediol (ethylene glycol) with propanoic acid. This is a reversible reaction that produces 1,2-ethanediol monopropanoate as an intermediate, which then reacts further to form the desired 1,2-ethanediol dipropanoate and water as a byproduct.
Q2: What types of catalysts are effective for this synthesis?
Both homogeneous and heterogeneous catalysts can be employed. Common homogeneous catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid (p-TSA). Heterogeneous catalysts offer advantages in terms of separation and reusability and include ion-exchange resins (e.g., Amberlyst series), zeolites (e.g., H-ZSM-5, H-Beta), and immobilized lipases (e.g., Candida antarctica lipase B).
Q3: How can the equilibrium of the esterification reaction be shifted towards the product side?
To enhance the yield of 1,2-ethanediol dipropanoate, the equilibrium can be shifted to the right by:
-
Using an excess of one reactant (typically propanoic acid).
-
Removing water as it is formed, for example, by azeotropic distillation with a suitable solvent like toluene or by using a Dean-Stark apparatus.
-
In specific setups, such as using supercritical CO2, increasing the pressure can enhance the selectivity for the diester by selectively extracting it from the reaction phase.[1][2]
Q4: What are the main challenges in synthesizing 1,2-ethanediol dipropanoate?
Key challenges include:
-
Controlling the selectivity towards the dipropanoate over the monopropanoate.
-
Achieving high conversion rates.
-
Separating the catalyst from the reaction mixture (especially with homogeneous catalysts).
-
Purifying the final product from unreacted starting materials, the monoester, and catalyst residues.
-
Minimizing side reactions, such as the formation of ethers from ethylene glycol at high temperatures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall conversion of 1,2-ethanediol | 1. Insufficient catalyst activity or loading.2. Reaction has not reached equilibrium.3. Presence of excess water in the reactants or solvent.4. Reaction temperature is too low. | 1. Increase catalyst loading or use a more active catalyst.2. Increase reaction time.3. Ensure reactants and solvents are anhydrous.4. Increase the reaction temperature, but monitor for side reactions. |
| High yield of 1,2-ethanediol monopropanoate, low yield of dipropanoate | 1. Insufficient reaction time for the second esterification step.2. Molar ratio of propanoic acid to 1,2-ethanediol is too low.3. Reaction temperature is not optimal for diester formation. | 1. Extend the reaction time.2. Increase the molar ratio of propanoic acid to 1,2-ethanediol (e.g., to 3:1 or higher).3. Optimize the reaction temperature; higher temperatures often favor diester formation.[3] |
| Catalyst deactivation (especially with heterogeneous catalysts) | 1. Fouling of the catalyst surface by reactants, products, or byproducts.2. Leaching of active sites.3. Poisoning of the catalyst by impurities in the feedstock. | 1. Wash the catalyst with a suitable solvent to remove adsorbed species.2. For coked catalysts, controlled calcination may be necessary.3. Ensure high purity of reactants. |
| Difficult separation of the product | 1. Emulsion formation during aqueous workup.2. Similar boiling points of the product and unreacted starting materials. | 1. Use brine washes to break emulsions.2. Employ fractional distillation under reduced pressure for purification.3. Consider using a heterogeneous catalyst that can be easily filtered off. |
| Product is discolored | 1. Side reactions or degradation at high temperatures.2. Residual acid catalyst causing charring. | 1. Lower the reaction temperature and extend the reaction time.2. Neutralize the reaction mixture before distillation.3. Purify the product using column chromatography or activated carbon treatment. |
Catalyst Performance Data
The selection of a suitable catalyst is critical for optimizing the synthesis of 1,2-ethanediol dipropanoate. The following tables summarize the performance of various catalysts under different reaction conditions.
Table 1: Homogeneous Catalyst Performance
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Dipropanoate Yield (%) | Dipropanoate Selectivity (%) | Reference |
| p-TSA | 1:1 | 50 | - | Varies with pressure | Increases with pressure above 9 MPa | [1][2] |
| H₂SO₄ | 10:1 | 65 | 3.5 | 96.9 (as propyl propanoate) | - | [4] |
Note: Data for H₂SO₄ is for the esterification of propanoic acid with 1-propanol and is included for comparative purposes.
Table 2: Heterogeneous Catalyst Performance
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Dipropanoate Selectivity (%) | Reference |
| H-ZSM-5 | - | 150 | 6 | 94 | 89 | Benchchem |
| H-Beta | - | - | - | 88 | 78 | Benchchem |
| Novozym-435 | - | - | - | up to 99 (conversion) | - | Benchchem |
Note: The data for heterogeneous catalysts are for the general esterification of ethylene glycol with propanoic acid, highlighting their potential for this synthesis.
Experimental Protocols
Protocol 1: Synthesis using a Homogeneous Catalyst (p-Toluenesulfonic Acid)
This protocol is adapted from the principles of Fischer esterification.
Materials:
-
1,2-Ethanediol (1.0 mol)
-
Propanoic acid (2.5 mol)
-
p-Toluenesulfonic acid monohydrate (0.05 mol)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus or equivalent setup for water removal
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add 1,2-ethanediol, propanoic acid, p-toluenesulfonic acid, and toluene to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by tracking the amount of water collected or by techniques such as TLC or GC.
-
Once the reaction is complete (no more water is formed), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine to remove residual salts and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain 1,2-ethanediol dipropanoate.
Protocol 2: Synthesis using a Heterogeneous Catalyst (Ion-Exchange Resin, e.g., Amberlyst-15)
Materials:
-
1,2-Ethanediol (1.0 mol)
-
Propanoic acid (3.0 mol)
-
Amberlyst-15 (or similar acidic ion-exchange resin), 5-10% by weight of the reactants
-
Anhydrous magnesium sulfate
Procedure:
-
Activate the ion-exchange resin according to the manufacturer's instructions (typically involves washing and drying).
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 1,2-ethanediol, propanoic acid, and the activated resin.
-
Heat the mixture to the desired reaction temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots of the liquid phase (filtering out the resin) and analyzing by GC or titration of the acid content.
-
After the desired conversion is reached, cool the reaction mixture.
-
Separate the catalyst by simple filtration. The catalyst can be washed with a solvent and prepared for reuse.
-
The filtrate contains the product, unreacted starting materials, and the monoester.
-
Purify the product by fractional distillation under reduced pressure.
Visualizations
General Workflow for 1,2-Ethanediol Dipropanoate Synthesis
Caption: General experimental workflow for the synthesis of 1,2-ethanediol dipropanoate.
Decision Tree for Catalyst Selection
Caption: Decision tree to guide catalyst selection based on experimental priorities.
References
Technical Support Center: HPLC Analysis of Ethylene Glycol Dipropionate
Welcome to the technical support center for the HPLC analysis of ethylene glycol dipropionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a "tail" extending from the peak apex towards the end of the chromatogram.[1][2] In an ideal HPLC separation, peaks should be symmetrical and Gaussian in shape. A tailing factor (Tf) or asymmetry factor (As) is used to quantify the extent of tailing, with a value of 1.0 representing a perfectly symmetrical peak.
Q2: Why is peak tailing a problem for the analysis of ethylene glycol dipropionate?
A2: Peak tailing can significantly compromise the quality of your analytical results. It can lead to:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately quantify individual components.
-
Inaccurate Quantification: The integration of tailing peaks can be inconsistent, leading to errors in the calculated concentration of ethylene glycol dipropionate.
-
Decreased Sensitivity: As the peak broadens, its height decreases, which can make it more difficult to detect low concentrations of the analyte.
Q3: What are the most common causes of peak tailing in HPLC?
A3: The most frequent causes of peak tailing include:
-
Secondary Silanol Interactions: Unwanted interactions between the analyte and residual silanol groups on the silica-based stationary phase of the column.[1][2][3][4][5]
-
Inappropriate Mobile Phase pH: A mobile phase pH that is too close to the analyte's pKa can cause inconsistent ionization.[1][2][3][5][6] However, as an ester, ethylene glycol dipropionate does not have a readily ionizable proton, so this is a less likely cause.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase can interfere with the separation.[7][8][9]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening and tailing.[1][10][8]
-
Sample Overload: Injecting too much sample can saturate the column, resulting in distorted peak shapes.[8]
-
Sample Solvent Effects: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[8]
Q4: Does ethylene glycol dipropionate have a pKa that I need to consider for mobile phase pH?
A4: Ethylene glycol dipropionate is an ester and lacks acidic or basic functional groups that would ionize within the typical pH range of reversed-phase HPLC. Therefore, you do not need to select a mobile phase pH based on a pKa value for this analyte. However, the mobile phase pH can still influence the chromatography by affecting the silica support of the stationary phase.
Troubleshooting Guide: Resolving Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of ethylene glycol dipropionate.
Issue: The peak for ethylene glycol dipropionate is tailing.
Step 1: Initial Checks & Low-Hanging Fruit
-
Question: Is the peak tailing for all analytes or just ethylene glycol dipropionate?
-
All Peaks Tailing: This often points to a system-wide issue.
-
Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible.[1][10][8]
-
Inspect for Leaks: Check all fittings for any signs of leakage.
-
Column Void: A void at the head of the column can cause peak distortion for all compounds. Consider replacing the column if it is old or has been subjected to high pressures.
-
-
Only Ethylene Glycol Dipropionate Peak Tailing: This suggests an issue specific to the interaction of the analyte with the column or mobile phase. Proceed to Step 2.
-
Step 2: Evaluate the HPLC Column
-
Question: Could the column be the source of the problem?
-
Column Contamination: If the column has been used for other analyses, it may be contaminated.
-
Action: Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in your mobile phase).
-
-
Column Degradation: Columns have a finite lifetime.
-
Action: If the column is old or has been used extensively, replace it with a new column of the same type.
-
-
Inappropriate Column Chemistry: Ethylene glycol dipropionate has polar ester groups. A standard C18 column may have residual silanol groups that can interact with these polar functionalities, causing tailing.[1][2][3][4][5]
-
Action: Consider using an end-capped C18 column or a column with a polar-embedded stationary phase to minimize silanol interactions.
-
-
Step 3: Optimize the Mobile Phase
-
Question: Can the mobile phase be adjusted to improve peak shape?
-
Mobile Phase Composition: The organic modifier and its concentration can affect peak shape. Ethylene glycol dipropionate is slightly soluble in water.[1][2]
-
Action: Try adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to water. Sometimes a different organic solvent can provide better peak symmetry.
-
-
Use of Additives: While pH is not critical for the analyte itself, additives can improve peak shape by interacting with the stationary phase.
-
Action: Adding a small amount of a competing agent, like a low concentration of an acid (e.g., 0.1% formic acid or acetic acid), to the mobile phase can sometimes help to reduce interactions with silanol groups.
-
-
Step 4: Review Sample Preparation and Injection
-
Question: Is the sample preparation or injection method contributing to the tailing?
-
Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause peak distortion.[8]
-
Action: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Sample Concentration (Overload): Injecting too high a concentration of ethylene glycol dipropionate can saturate the column.[8]
-
Action: Dilute your sample and inject it again. If the peak shape improves, you were likely overloading the column.
-
-
Experimental Protocol: Systematic Troubleshooting of Peak Tailing
This protocol outlines a series of experiments to systematically identify and resolve the cause of peak tailing for ethylene glycol dipropionate.
Objective: To achieve a symmetrical peak for ethylene glycol dipropionate with a tailing factor between 0.9 and 1.2.
Initial Conditions: Record your current HPLC method parameters (column, mobile phase, flow rate, injection volume, sample solvent, and concentration).
Experiment 1: Assess Sample Concentration and Solvent
-
Prepare a series of dilutions of your ethylene glycol dipropionate standard (e.g., 1:2, 1:5, and 1:10) in the mobile phase.
-
Inject the original sample and each dilution.
-
Analysis: If the peak shape improves with dilution, the original sample was overloaded. Determine the optimal concentration from your dilution series. If tailing persists at all concentrations, proceed to Experiment 2.
Experiment 2: Evaluate the HPLC System and Column
-
Replace the current analytical column with a new, equivalent column.
-
Inject your optimized concentration standard from Experiment 1.
-
Analysis: If the peak shape is now acceptable, the previous column was likely degraded or contaminated. If peak tailing is still present, the issue is likely with the method itself. Proceed to Experiment 3.
Experiment 3: Mobile Phase Optimization
-
Part A: Organic Modifier:
-
If using acetonitrile, prepare a mobile phase with the same percentage of methanol, and vice versa.
-
Inject the standard.
-
Analysis: Compare the peak shape between the two organic modifiers. One may provide better symmetry.
-
-
Part B: Mobile Phase Additives:
-
Prepare your mobile phase with a small amount of an acidic modifier (e.g., 0.1% formic acid).
-
Inject the standard.
-
Analysis: Observe if the additive improves peak shape by minimizing silanol interactions.
-
Experiment 4: Alternative Column Chemistry
-
If peak tailing persists, consider a different stationary phase. If you are using a standard C18 column, switch to a C18 column with end-capping or a polar-embedded phase.
-
Equilibrate the new column with your optimized mobile phase from Experiment 3.
-
Inject the standard.
-
Analysis: Evaluate the peak shape on the new column. These column types are designed to reduce the secondary interactions that often cause peak tailing for polar analytes.
Data Presentation
Table 1: Effect of Troubleshooting Steps on Peak Tailing Factor for Ethylene Glycol Dipropionate
| Experimental Step | Parameter Changed | Expected Outcome on Peak Tailing Factor (Tf) |
| Baseline | Original Method | > 1.5 (Significant Tailing) |
| Experiment 1 | Sample Dilution (1:10) | Reduction in Tf if overload was the issue |
| Experiment 2 | New HPLC Column | Tf approaches 1.0 if the old column was faulty |
| Experiment 3A | Change Organic Modifier | Potential improvement in Tf |
| Experiment 3B | Add 0.1% Formic Acid | Reduction in Tf due to minimized silanol interactions |
| Experiment 4 | Polar-Embedded Column | Tf approaches 1.0 due to reduced secondary interactions |
Mandatory Visualization
Below is a logical workflow for troubleshooting peak tailing in the HPLC analysis of ethylene glycol dipropionate.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. ethylene glycol dipropionate [stenutz.eu]
- 4. Ethylene Glycol | HOCH2CH2OH | CID 174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,2-Ethanediol, dipropanoate [webbook.nist.gov]
- 6. PubChemLite - Ethylene glycol, dipropionate (C8H14O4) [pubchemlite.lcsb.uni.lu]
- 7. Ethylene glycol - properties and uses | PCC Group [products.pcc.eu]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to Plasticizers: 1,2-Ethanediol, dipropanoate vs. Industry Standard Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is a critical decision that impacts the performance, stability, and safety of a final product. This guide provides an objective comparison of 1,2-Ethanediol, dipropanoate against two widely used non-phthalate plasticizers: Di-isononyl phthalate (DINP) and Di(2-ethylhexyl) terephthalate (DOTP). The comparison is based on key performance metrics supported by available experimental data.
Executive Summary
This compound, a short-chain diester, presents itself as a potential alternative to traditional plasticizers. While comprehensive, direct comparative data remains limited, this guide synthesizes available information to provide a preliminary assessment of its performance characteristics in relation to the industry-standard plasticizers, DINP and DOTP. The comparison focuses on plasticizing efficiency, thermal stability, and migration resistance, crucial parameters in the evaluation of a plasticizer's suitability for various applications, including sensitive uses in the pharmaceutical and medical device industries.
Data Presentation: A Comparative Analysis
The following tables summarize the key performance indicators for this compound, DINP, and DOTP. It is important to note that the data for this compound is less comprehensive in publicly available literature compared to the well-established plasticizers.
Table 1: General Properties of Selected Plasticizers
| Property | This compound | Di-isononyl phthalate (DINP) | Di(2-ethylhexyl) terephthalate (DOTP) |
| Chemical Formula | C8H14O4 | C26H42O4 | C24H38O4 |
| Molecular Weight ( g/mol ) | 174.19 | ~418.6 | 390.56 |
| CAS Number | 123-80-8 | 28553-12-0, 68515-48-0 | 6422-86-2 |
| Type | Short-chain Diol Diester | High Molecular Weight Phthalate | Terephthalate |
Table 2: Comparative Performance of Plasticizers in PVC Formulations
| Performance Metric | This compound (Expected) | Di-isononyl phthalate (DINP) | Di(2-ethylhexyl) terephthalate (DOTP) |
| Plasticizing Efficiency | |||
| Hardness (Shore A) | Lower | 67-72[1] | ~70[1] |
| Tensile Strength (MPa) | Lower | 29.9 - 35.7[2] | Higher than DOP[3] |
| Elongation at Break (%) | Higher | 265 - 340[2] | Up to 330%[4] |
| Thermal Stability | |||
| Onset Decomposition Temp (°C) | Lower | ~245[5][6] | Higher than DOP[3] |
| Migration Resistance | |||
| Weight Loss in Water (%) | Higher | Low | < 0.3%[4] |
| Weight Loss in Hexane (%) | Higher | Higher than DOTP | ~9%[4] |
Note: The performance of this compound is extrapolated based on the general behavior of short-chain plasticizers. Specific experimental data is needed for a definitive comparison.
Key Performance Indicators: A Deeper Dive
Plasticizing Efficiency
Plasticizing efficiency refers to the ability of a plasticizer to impart flexibility to a polymer. It is commonly assessed by measuring the reduction in hardness and the increase in elongation at break of the plasticized material.
-
This compound : As a smaller molecule, it is expected to be a highly efficient plasticizer, meaning less of it would be required to achieve a desired level of flexibility compared to larger molecules like DINP and DOTP. This typically translates to lower hardness and higher elongation at break.
-
DINP : A widely used general-purpose plasticizer, DINP offers a good balance of flexibility and mechanical strength.[2]
-
DOTP : Known for its good plasticizing properties, DOTP can be used as a direct replacement for other general-purpose phthalates in many applications.[7]
Thermal Stability
The thermal stability of a plasticizer is crucial for processing at elevated temperatures and for the long-term durability of the final product. Thermogravimetric analysis (TGA) is a standard method to evaluate this property.
-
This compound : Due to its lower molecular weight and higher volatility, it is anticipated to have lower thermal stability compared to DINP and DOTP.
-
DOTP : Generally shows better thermal stability compared to traditional ortho-phthalates.[3]
Migration Resistance
Plasticizer migration is a significant concern, especially in applications where the plastic may come into contact with food, pharmaceuticals, or bodily fluids. Lower migration rates are highly desirable.
-
This compound : Its smaller molecular size suggests a higher propensity for migration compared to the larger molecules of DINP and DOTP.
-
DINP : Has a moderate migration rate, which has led to some regulatory scrutiny.[8][9][10]
-
DOTP : Is known for its low migration potential, making it a preferred choice for applications with stringent safety requirements.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible comparison of plasticizer performance. The following are outlines of standard experimental protocols.
Evaluation of Plasticizing Efficiency (ASTM D2240, ASTM D412)
-
Objective : To determine the effect of the plasticizer on the hardness and tensile properties of PVC.
-
Methodology :
-
Prepare PVC formulations with a fixed concentration of the plasticizer (e.g., 40 phr - parts per hundred of resin).
-
Process the formulations into sheets of uniform thickness by milling and compression molding.
-
Condition the samples at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours.
-
Measure the Shore A hardness using a durometer according to ASTM D2240.
-
Cut dumbbell-shaped specimens and determine the tensile strength and elongation at break using a universal testing machine as per ASTM D412.
-
Assessment of Thermal Stability (Thermogravimetric Analysis - TGA)
-
Objective : To evaluate the thermal degradation profile of the plasticized PVC.
-
Methodology :
-
Place a small, known weight of the plasticized PVC sample into the TGA instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
The onset temperature of degradation is determined from the TGA curve.
-
Determination of Migration Resistance (ASTM D1203, ISO 177)
-
Objective : To quantify the amount of plasticizer that migrates from the PVC matrix.
-
Methodology (Solvent Extraction) :
-
Cut circular discs from the plasticized PVC sheets.
-
Weigh the discs accurately.
-
Immerse the discs in a specific solvent (e.g., n-hexane, distilled water) at a controlled temperature for a defined period (e.g., 24 hours at 50 °C).
-
Remove the discs, dry them thoroughly, and reweigh.
-
The percentage of weight loss corresponds to the amount of migrated plasticizer.
-
Visualizing the Comparison: Logical Relationships
The following diagram illustrates the logical relationship between the molecular characteristics of the plasticizers and their expected performance.
Caption: Relationship between molecular properties and performance of plasticizers.
Experimental Workflow for Plasticizer Evaluation
The following diagram outlines a typical workflow for the comparative evaluation of plasticizers.
Caption: Workflow for comparative evaluation of plasticizer performance.
Conclusion
Based on the available data and general principles of polymer science, this compound is expected to be a highly efficient plasticizer due to its low molecular weight. However, this same characteristic likely leads to lower thermal stability and higher migration rates compared to higher molecular weight plasticizers like DINP and DOTP.
For applications in research and drug development where material purity, stability, and low leachability are paramount, DOTP appears to be a more suitable choice among the compared alternatives due to its favorable migration profile and good overall performance. While DINP is a widely used and cost-effective option, concerns about its potential health effects may limit its use in sensitive applications.
Further experimental investigation is crucial to definitively characterize the performance of this compound and validate its potential as a viable plasticizer for specific applications. Researchers are encouraged to conduct direct comparative studies following the outlined experimental protocols to generate the necessary data for a comprehensive assessment.
References
- 1. hallstarindustrial.com [hallstarindustrial.com]
- 2. nanobuild.ru [nanobuild.ru]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Bis(2-ethylhexyl) terephthalate - Wikipedia [en.wikipedia.org]
- 8. www2.mst.dk [www2.mst.dk]
- 9. [Levels of phthalates and adipates in processed foods and migration of di-isononyl adipate from polyvinyl chloride film into foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Purity Assessment of Commercial Ethylene Glycol Dipropionate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of the purity of commercial--grade ethylene glycol dipropionate against potential alternatives, supported by experimental data and detailed analytical protocols. Understanding the impurity profile of this widely used excipient and solvent is critical for ensuring the reliability and reproducibility of experimental results and the safety of pharmaceutical formulations.
Ethylene glycol dipropionate, a diester of ethylene glycol and propionic acid, finds application in various scientific fields as a plasticizer and solvent. However, the presence of impurities can significantly impact its physical and chemical properties, potentially leading to unforeseen side reactions, altered solubility characteristics, and compromised product performance. This guide aims to equip researchers with the necessary information to assess the purity of commercial ethylene glycol dipropionate and to consider suitable alternatives based on their specific application needs.
Quantitative Purity Analysis: A Comparative Overview
The purity of commercial ethylene glycol dipropionate and its alternatives is typically determined by gas chromatography (GC) with flame ionization detection (FID). The following table summarizes the typical purity levels and common impurities found in ethylene glycol dipropionate and two common alternatives: diethylene glycol dibenzoate and a representative polyester-based plasticizer. The data presented is a composite from various supplier specifications and analytical reports for related compounds.
| Compound | Typical Purity (%) | Common Impurities | Impurity Source |
| Ethylene Glycol Dipropionate | > 98% | Ethylene Glycol, Propionic Acid, Ethylene Glycol Monopropionate | Unreacted starting materials and intermediate products from the esterification reaction. |
| Diethylene Glycol Dibenzoate | > 98% | Diethylene Glycol, Benzoic Acid, Diethylene Glycol Monobenzoate | Unreacted starting materials and byproducts of the esterification process.[1] |
| Polyester-based Plasticizers | Varies (oligomeric mixture) | Residual Monomers (e.g., adipic acid, diols), Low Molecular Weight Oligomers | Incomplete polymerization and side reactions during the manufacturing process. |
Experimental Protocols for Purity Assessment
Accurate determination of purity requires robust analytical methods. The following are detailed protocols for the analysis of ethylene glycol dipropionate using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is suitable for the quantification of ethylene glycol dipropionate and the identification of volatile impurities.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
Reagents:
-
Ethylene Glycol Dipropionate sample
-
High-purity helium (carrier gas)
-
High-purity hydrogen and air (for FID)
-
Reference standards for potential impurities (e.g., ethylene glycol, propionic acid)
-
Solvent for sample dilution (e.g., dichloromethane or acetone, HPLC grade)
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of the ethylene glycol dipropionate sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas Flow Rate (Helium): 1 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis: Inject the prepared sample solution into the GC. Identify and quantify the peaks by comparing their retention times and peak areas with those of the reference standards. The purity is calculated using the area normalization method.
High-Performance Liquid Chromatography (HPLC) Method
This method can be used for the analysis of non-volatile impurities and for the quantification of ethylene glycol dipropionate, particularly after derivatization.
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Ethylene Glycol Dipropionate sample
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Derivatization agent (if necessary for UV detection of impurities without a chromophore), such as benzoyl chloride.[2][3]
-
Solvent for sample dilution (e.g., acetonitrile)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent. If derivatization is required, follow a validated protocol for the reaction.[2]
-
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). For example, start with 70% A and 30% B, then ramp to 100% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm (or a suitable wavelength for the derivatized compounds).
-
-
Analysis: Inject the prepared sample solution. Identify and quantify the components based on their retention times and peak areas relative to standards.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the general workflow for the purity assessment of commercial ethylene glycol dipropionate.
Caption: Workflow for purity assessment of ethylene glycol dipropionate.
Logical Framework for Alternative Selection
When considering alternatives to ethylene glycol dipropionate, a systematic evaluation of their properties is crucial. The following diagram outlines the key decision points.
Caption: Logical steps for selecting a suitable alternative.
Conclusion
The purity of ethylene glycol dipropionate is a critical factor that can influence the outcome of research and the quality of final products. While commercial grades generally offer high purity, the presence of residual reactants and byproducts is a key consideration. By employing robust analytical methods such as GC-FID and HPLC, researchers can accurately assess the purity of their materials. Furthermore, when the application demands specific performance characteristics or a different impurity profile, alternatives like dibenzoate esters or polyester-based plasticizers present viable options. A thorough evaluation based on the logical framework presented will enable the selection of the most appropriate compound for a given scientific endeavor.
References
Performance Evaluation of 1,2-Ethanediol, Dipropanoate in Polymer Matrices: A Methodological Guide
This guide is designed for researchers, scientists, and drug development professionals to provide a framework for the evaluation of 1,2-Ethanediol, dipropanoate or other novel plasticizers. The following sections detail the standard experimental protocols and data presentation methods necessary for a thorough performance comparison.
Experimental Protocols for Plasticizer Performance Evaluation
A robust comparison of plasticizer performance relies on a standardized set of experimental procedures. Below are detailed methodologies for key evaluation criteria.
Sample Preparation
The initial step involves the incorporation of the plasticizer into the desired polymer matrix. The chosen method can significantly influence the final properties of the material.
-
Melt Blending: This is the most common industrial method. The polymer resin, plasticizer, and any other additives (e.g., stabilizers, fillers) are mixed at a temperature above the polymer's melting or glass transition temperature.
-
Protocol:
-
Dry the polymer resin to remove any residual moisture.
-
Pre-mix the polymer powder with the desired concentration of this compound and other additives in a high-speed mixer.
-
Compound the mixture using a twin-screw extruder or a heated two-roll mill at a set temperature and screw speed to ensure homogeneous distribution.
-
Press the resulting compound into sheets of a specified thickness using a hydraulic hot press at a defined temperature and pressure, followed by controlled cooling.
-
-
-
Solution Casting: This laboratory-scale method is suitable for creating thin, uniform films.
-
Protocol:
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran for PVC).
-
Add the desired amount of this compound to the polymer solution and stir until a homogeneous mixture is achieved.
-
Cast the solution onto a flat, non-stick surface (e.g., a glass plate).
-
Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with controlled airflow) to form a film.
-
Dry the film in a vacuum oven at a moderate temperature to remove any residual solvent.
-
-
Evaluation of Plasticizing Efficiency
The primary function of a plasticizer is to increase the flexibility of the polymer. This is quantified by measuring the reduction in the glass transition temperature (Tg).
-
Differential Scanning Calorimetry (DSC):
-
Protocol:
-
A small sample (typically 5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled temperature program in the DSC instrument, typically involving a heating-cooling-heating cycle to erase the thermal history. A common heating rate is 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
-
A lower Tg compared to the neat polymer indicates a higher plasticizing efficiency.
-
-
Assessment of Mechanical Properties
Plasticizers alter the mechanical behavior of polymers. Standard tensile tests are used to quantify these changes.
-
Tensile Testing:
-
Protocol:
-
Prepare dumbbell-shaped specimens from the pressed sheets or cast films according to standard dimensions (e.g., ASTM D638 or ISO 527).
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
-
Conduct the tensile test using a universal testing machine at a constant crosshead speed.
-
Record the force and elongation until the specimen breaks.
-
Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
-
Determination of Thermal Stability
The addition of a plasticizer can affect the thermal stability of the polymer. Thermogravimetric analysis is used to measure this effect.
-
Thermogravimetric Analysis (TGA):
-
Protocol:
-
Place a small sample (typically 10-20 mg) of the plasticized polymer in a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
Determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate.
-
-
Migration Resistance Testing
A critical performance aspect of a plasticizer is its ability to remain within the polymer matrix over time and under various conditions.
-
Solvent Extraction Method:
-
Protocol:
-
Cut a precisely weighed sample of the plasticized polymer film of known dimensions.
-
Immerse the sample in a specific solvent (e.g., hexane for non-polar extraction, ethanol for polar extraction) at a controlled temperature for a defined period.
-
Remove the sample, dry it thoroughly, and weigh it again.
-
The percentage of weight loss corresponds to the amount of plasticizer that has migrated into the solvent.
-
-
-
Activated Carbon Method (Volatility):
-
Protocol:
-
Place a weighed sample of the plasticized polymer in a container with activated carbon, ensuring no direct contact.
-
Store the container in an oven at an elevated temperature (e.g., 70°C) for a specified duration.
-
After the test period, remove the sample and weigh it.
-
The weight loss indicates the amount of plasticizer that has volatilized.
-
-
Data Presentation
For a clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Thermal Properties of Polymer Blends
| Plasticizer (at X phr) | Glass Transition Temp. (Tg) (°C) | Onset Degradation Temp. (TGA) (°C) |
| Neat Polymer | Value | Value |
| This compound | Value | Value |
| Alternative Plasticizer 1 | Value | Value |
| Alternative Plasticizer 2 | Value | Value |
Table 2: Mechanical Properties of Polymer Blends
| Plasticizer (at X phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Neat Polymer | Value | Value | Value |
| This compound | Value | Value | Value |
| Alternative Plasticizer 1 | Value | Value | Value |
| Alternative Plasticizer 2 | Value | Value | Value |
Table 3: Migration Resistance of Plasticizers
| Plasticizer (at X phr) | Weight Loss (%) in Hexane | Weight Loss (%) in Ethanol | Volatility (%) |
| This compound | Value | Value | Value |
| Alternative Plasticizer 1 | Value | Value | Value |
| Alternative Plasticizer 2 | Value | Value | Value |
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for plasticizer performance evaluation.
Caption: Workflow for migration resistance testing.
Spectroscopic Scrutiny: A Comparative Analysis of 1,2-Ethanediol, dipropanoate and Its Isomers
A detailed spectroscopic comparison of 1,2-Ethanediol, dipropanoate and its structural isomers, 1,2-Propanediol, dipropanoate and 1,3-Propanediol, dipropanoate, reveals key distinguishing features in their NMR, IR, and Mass Spectra. These differences, arising from subtle variations in their molecular structure, are critical for unambiguous identification in research and development settings.
This guide provides a comprehensive analysis of the spectroscopic data for these three diesters, offering researchers, scientists, and drug development professionals a valuable resource for compound characterization. The information presented is supported by experimental data and detailed methodologies for spectroscopic analysis.
Isomeric Structures at a Glance
This compound, 1,2-Propanediol, dipropanoate, and 1,3-Propanediol, dipropanoate are all esters derived from the reaction of a diol with two equivalents of propanoic acid. Their structural differences lie in the carbon backbone of the diol component, which directly influences the chemical environment of the atoms and consequently their spectroscopic signatures.
A Comparative Analysis of 1,2-Ethanediol, dipropanoate and Diethylene Glycol Dibenzoate as Plasticizers
In the realm of polymer science and formulation, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a detailed comparison of two plasticizers: 1,2-Ethanediol, dipropanoate and Diethylene Glycol Dibenzoate (DEDB). While DEDB is a well-documented and widely used plasticizer, data on the performance of this compound in polymer systems is notably limited in publicly available literature. This comparison, therefore, synthesizes the available information on both compounds, highlighting the established efficacy of DEDB and the current data gap for this compound.
Chemical and Physical Properties
A fundamental comparison begins with the intrinsic properties of each molecule.
| Property | This compound | Diethylene Glycol Dibenzoate (DEDB) |
| CAS Registry Number | 123-80-8[1][2] | 120-55-8[3] |
| Molecular Formula | C8H14O4[1][2] | C18H18O5[3] |
| Molecular Weight | 174.19 g/mol [1] | 314.33 g/mol [3] |
| Physical Description | Liquid[1][4] | Colorless to straw-colored viscous liquid[5] |
| Solubility in Water | Slightly soluble[1][4] | Slightly soluble[6] |
Efficacy as a Plasticizer: A Data-Driven Comparison
The true measure of a plasticizer lies in its performance within a polymer matrix. This section details the known efficacy of DEDB and notes the absence of comparable data for this compound.
Diethylene Glycol Dibenzoate (DEDB)
DEDB is recognized as a high-performance, non-phthalate plasticizer compatible with a wide range of polar polymers, most notably polyvinyl chloride (PVC).[5][6][7] Its key performance attributes include:
-
High Solvating Power: DEDB's strong solvency allows for lower processing temperatures and faster fusion times, which can enhance manufacturing efficiency.[8]
-
Excellent Flexibility and Durability: It effectively improves the flexibility and durability of PVC and other polymers.[5]
-
Low Volatility: This characteristic contributes to the permanence of the plasticizer within the polymer matrix, leading to greater product longevity.[5]
-
Good Resistance Properties: Products plasticized with DEDB exhibit good resistance to oil, water, light, and staining.[5][8]
-
Favorable Environmental and Safety Profile: DEDB is often marketed as an environmentally friendly alternative to traditional phthalate plasticizers.[8]
Quantitative performance data for DEDB in a polymer system, while mentioned in various sources, is not consistently presented in standardized tables. However, its widespread use in applications such as adhesives, sealants, coatings, and PVC products attests to its efficacy.[5][7]
This compound
Despite being identified as a plasticizer, specific experimental data detailing its performance in any polymer system is scarce in the reviewed literature. While its basic chemical and physical properties are known, its efficacy in terms of imparting flexibility, altering mechanical properties (tensile strength, elongation), or its thermal effects on polymers (glass transition temperature reduction) is not well-documented.
Experimental Protocols for Plasticizer Evaluation
To ensure a comprehensive and standardized evaluation of plasticizer efficacy, a series of experimental protocols are typically employed. These tests are crucial for quantifying the impact of a plasticizer on a polymer's physical and thermal properties.
Mechanical Properties Testing
Tensile Properties (ASTM D638): This is a fundamental test to determine the mechanical properties of a plasticized material.[9][10]
-
Objective: To measure tensile strength, elongation at break, and tensile modulus.[9][10][11]
-
Procedure:
-
Standardized dumbbell-shaped specimens of the plasticized polymer are prepared.[12]
-
The specimen is mounted in the grips of a universal testing machine.[9][12]
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fails.[9][12]
-
Stress and strain are continuously monitored throughout the test.
-
Hardness (ASTM D2240): This test measures the indentation hardness of a material.[13][14]
-
Objective: To determine the Shore durometer hardness (typically Shore A or Shore D scale) of the plasticized material.[15]
-
Procedure:
Thermal Properties Analysis
Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow to or from a sample as a function of temperature or time.[16]
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer. A lower Tg indicates a more effective plasticizing effect.[17]
-
Procedure:
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18][19]
-
Objective: To assess the thermal stability of the plasticized polymer and the volatility of the plasticizer.[19][20]
-
Procedure:
-
A small sample of the plasticized material is placed in a high-precision balance within a furnace.
-
The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).[21]
-
The weight loss of the sample is recorded as a function of temperature, indicating the onset of degradation.
-
Visualizing Experimental Workflows
To further clarify the logical flow of plasticizer evaluation, the following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.
References
- 1. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Diethylene glycol dibenzoate [webbook.nist.gov]
- 4. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. DI(ETHYLENE GLYCOL) DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 6. DIETHYLENE GLYCOL DIBENZOATE - Ataman Kimya [atamanchemicals.com]
- 7. Diethylene Glycol Dibenzoate: High-Performance Plasticizer for Adhesives, Sealants & Coatings [riverlandtrading.com]
- 8. PVC Plasticizer Diethylene Glycol Dibenzoate | tradekorea [tradekorea.com]
- 9. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 10. zwickroell.com [zwickroell.com]
- 11. industrialphysics.com [industrialphysics.com]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. zwickroell.com [zwickroell.com]
- 14. industrialphysics.com [industrialphysics.com]
- 15. Shore Hardness ASTM D2240 [intertek.com]
- 16. mt.com [mt.com]
- 17. hitachi-hightech.com [hitachi-hightech.com]
- 18. torontech.com [torontech.com]
- 19. azom.com [azom.com]
- 20. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 21. Plastics & Polymer Lab - Thermal Gravimetric Analysis (TGA) [plasticslab.com]
A Comparative Guide to the Quantitative Analysis of 1,2-Ethanediol, Dipropanoate in Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1,2-Ethanediol, dipropanoate, a compound often utilized as a plasticizer or solvent in various pharmaceutical and industrial applications. We will explore common analytical techniques, compare their performance with alternative compounds, and provide detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Introduction
This compound (also known as ethylene glycol dipropionate) is an ester of ethylene glycol and propionic acid. Its quantification in complex mixtures, such as drug formulations or environmental samples, is crucial for quality control, safety assessment, and formulation development. The choice of analytical method depends on factors such as the concentration of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity. This guide focuses on the most prevalent and effective techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the performance of various analytical methods for the quantitative analysis of this compound and its common alternatives, such as ethylene glycol, diethylene glycol, and propylene glycol. The data has been compiled from various scientific sources and represents typical performance characteristics.
| Analyte | Method | Detector | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Recovery (%) | Reference |
| This compound (Ethylene Glycol Dipropionate) | GC-FID | Flame Ionization Detector | Estimated: 0.1 - 1 µg/mL | Estimated: 0.3 - 3 µg/mL | 1 - 500 µg/mL | 95 - 105 | Inferred from similar compounds |
| GC-MS | Mass Spectrometry | Estimated: 0.01 - 0.1 µg/mL | Estimated: 0.03 - 0.3 µg/mL | 0.1 - 100 µg/mL | 90 - 110 | Inferred from similar compounds | |
| Ethylene Glycol | HPLC-UV (with derivatization) | UV-Vis | 1 mg/L | 2 mg/L | 1 - 50 mg/L | Not Reported | [1][2][3] |
| HPLC-ESI-MS (with derivatization) | Electrospray Ionization Mass Spectrometry | 15 µg/L | 30 µg/L | LOQ - 300 µg/L | Not Reported | [1][2][3] | |
| GC-FID | Flame Ionization Detector | 0.15 mg/mL (for DEG) | 1.0 mg/mL (for DEG) | 1.0 - 10.0 mg/mL (for DEG) | Excellent | [4][5] | |
| Diethylene Glycol (DEG) | GC-FID | Flame Ionization Detector | 0.15 mg/mL | 1.0 mg/mL | 1.0 - 10.0 mg/mL | Excellent | [4][5] |
| HPLC-UV (with derivatization) | UV-Vis | 0.062 µg/mL | Not specified | 0.062 - 18.6 µg/mL | Not Reported | [6] | |
| Propylene Glycol (PG) | GC-FID | Flame Ionization Detector | Comparable to GC-DID | Comparable to GC-DID | Not specified | Not Reported | [7] |
| GC-MS (with derivatization) | Mass Spectrometry | 1.32 mg/kg (in bacterial culture) | Not specified | 0 - 5000 mg/kg | Not Reported | [8] | |
| HPLC-UV (with derivatization) | UV-Vis | 0.071 µg/mL | Not specified | 0.071 - 21.3 µg/mL | Not Reported | [6] |
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of this compound and related glycols.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) for this compound
This method is suitable for the routine quantification of this compound in relatively clean sample matrices.
1. Sample Preparation (Direct Injection)
-
Sample Dilution: Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol, acetone) to a known volume. The final concentration should fall within the linear range of the instrument.
-
Internal Standard: For improved accuracy and precision, add an internal standard (e.g., 1,3-propanediol diacetate) to all standards and samples at a constant concentration.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection.
2. GC-FID Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.[4]
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Injector: Split/splitless injector at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
3. Data Analysis
-
Calibration: Prepare a series of calibration standards of this compound in the chosen solvent. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area ratio to the calibration curve.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Glycols (with Derivatization)
This method is suitable for the trace analysis of glycols that lack a strong UV chromophore and requires derivatization to enhance detection.[1][2][3]
1. Sample Preparation (Derivatization with Benzoyl Chloride)
-
Reaction Mixture: To 1 mL of the aqueous sample (or a diluted extract), add 0.5 mL of 10% sodium hydroxide solution and 0.1 mL of benzoyl chloride.
-
Reaction: Vortex the mixture vigorously for 5 minutes at room temperature.
-
Extraction: Extract the derivatized glycols (benzoyl esters) with 2 mL of hexane.
-
Evaporation and Reconstitution: Evaporate the hexane layer to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water gradient.
-
Start with 50% acetonitrile, increasing to 80% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis detector set at 237 nm.[2]
-
Injection Volume: 20 µL.
3. Data Analysis
-
Calibration: Prepare calibration standards of the target glycols and subject them to the same derivatization procedure. Construct a calibration curve based on the peak areas of the derivatized standards.
-
Quantification: Determine the concentration of the glycols in the sample by comparing their peak areas to the respective calibration curves.
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the quantitative analysis of this compound.
Caption: Workflow for selecting an appropriate analytical method.
Caption: Logical flow of GC-based quantitative analysis.
References
- 1. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. holcapek.upce.cz [holcapek.upce.cz]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of diethylene glycol and propylene glycol in pharmaceutical products by HPLC after precolumn derivatization with p-toluenesulfonyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. coresta.org [coresta.org]
- 8. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Techniques for Ethylene Glycol Dipropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical techniques for the quantification of ethylene glycol dipropionate. Due to a lack of publicly available, specific quantitative performance data for ethylene glycol dipropionate, this document utilizes data from closely related analytes—such as ethylene glycol, propylene glycol, and other fatty acid esters—to provide representative performance characteristics of each analytical method. These illustrative data serve as a baseline for methodology comparison and highlight the typical performance metrics achievable.
Data Presentation: A Comparative Summary of Analytical Techniques
The following table summarizes the performance of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with different detectors for the analysis of compounds structurally similar to ethylene glycol dipropionate. This data is compiled from various studies and is intended to provide a comparative framework.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| GC-MS | Fatty Acid Ethyl Esters | 0.8 - 7.5 ng/g | 5 - 25 ng/g | > 0.99 | 93.8 - 107% | 3.5 - 9.7% | [1] |
| Propane-1,2-diol | 0.26 mg/kg (in cheese) | 1.32 mg/kg (in bacterial cultures) | > 0.9991 | Not Specified | < 0.45 (Horwitz ratio) | [2] | |
| 1,2-Propanediol | Not Specified | 1.303 µg/mL | 0.9992 | Not Specified | Not Specified | [3] | |
| HPLC-UV | Glycols (derivatized) | 1 mg/L | 2 mg/L | Linear from 1-50 mg/L | Not Specified | 1.5 - 4% | [4][5][6] |
| Fatty Acid Methyl Esters | Not Specified | Not Specified | > 0.99 | Not Specified | < 3% | [7][8] | |
| HPLC-MS | Glycols (derivatized) | 10 - 25 µg/L | 20 - 50 µg/L | Linear from 20-1000 µg/L | Not Specified | Not Specified | [4][5][6] |
| Diethylene Glycol | 0.4 ng/mL (in sea water) | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
Experimental Protocols: Methodologies for Key Experiments
The following are generalized experimental protocols that can be adapted for the analysis of ethylene glycol dipropionate. These are based on established methods for similar analytes.[10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of volatile and semi-volatile compounds like esters.
-
Sample Preparation:
-
Accurately weigh the sample containing ethylene glycol dipropionate.
-
Dissolve the sample in a suitable organic solvent (e.g., ethyl acetate, hexane).
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties and retention time) should be added for accurate quantification.
-
If necessary, perform a liquid-liquid extraction to remove interfering matrix components.
-
For non-volatile matrices, a derivatization step to create a more volatile analyte may be required. Common derivatizing agents for glycols include silylating agents (e.g., BSTFA) or phenylboronic acid.[2]
-
-
GC-MS Conditions (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-PONA) is typically used for ester analysis.[3]
-
Injector: Split/splitless injector at a temperature of 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a controlled rate (e.g., 10°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis. The choice of ions to monitor would be specific to the fragmentation pattern of ethylene glycol dipropionate.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile for GC. For analytes like ethylene glycol dipropionate that lack a strong chromophore, derivatization is often necessary for UV detection, or a mass spectrometer can be used as the detector.[4][5][6]
-
Sample Preparation (with Derivatization for UV Detection):
-
Dissolve the sample in an appropriate solvent.
-
Add a derivatizing agent that introduces a chromophore to the ethylene glycol dipropionate molecule. For glycols, benzoyl chloride is a common derivatizing agent.[4][5][6][9]
-
The reaction is typically performed in a basic medium and may require heating.
-
After the reaction is complete, the excess reagent is quenched, and the derivatized analyte is extracted into an organic solvent suitable for HPLC analysis.
-
-
HPLC Conditions (Illustrative):
-
Column: A reversed-phase C18 column is commonly used for the separation of derivatized esters.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[1]
-
Flow Rate: Typically 1 mL/min.
-
Detector:
-
UV Detector: Wavelength set to the maximum absorbance of the derivatized analyte (e.g., 237 nm for benzoyl derivatives).[4][5][6]
-
Mass Spectrometer (LC-MS): Provides higher selectivity and sensitivity without the need for derivatization. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.
-
-
Mandatory Visualization: Experimental Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for cross-validating analytical techniques for ethylene glycol dipropionate.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Trace determination of glycols by HPLC with UV and electrospray ionization mass spectrometric detections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ANALYTICAL METHODS - Toxicological Profile for Ethylene Glycol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. scilit.com [scilit.com]
A Comparative Analysis of 1,2-Ethanediol, Dipropanoate as a Solvent for Research and Development
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that influences experimental outcomes, product performance, and formulation stability. This guide provides a detailed comparative study of the solvent properties of 1,2-Ethanediol, dipropanoate, contrasting it with other relevant solvents to aid in informed selection.
This compound (also known as ethylene glycol dipropionate) is a diester solvent recognized for its utility as a plasticizer and in various formulations.[1][2] Its chemical structure, featuring two propionate ester groups on an ethylene glycol backbone, imparts a unique set of physical and chemical properties. This guide presents experimental data for this compound alongside its parent glycol (1,2-Ethanediol) and other diester solvents—Diethyl Succinate, Dimethyl Adipate, and Propylene Glycol Diacetate—to provide a comprehensive performance benchmark.
Comparative Analysis of Physicochemical Properties
The fundamental physical and solvent characteristics of this compound and its alternatives are summarized below. These properties are crucial for predicting behavior in various applications, from reaction chemistry to polymer formulation.
Physical Properties
The selection of a solvent often begins with an evaluation of its basic physical properties. Boiling point, density, and viscosity are critical parameters for process design, handling, and formulation.
| Property | This compound | 1,2-Ethanediol (Ethylene Glycol) | Diethyl Succinate | Dimethyl Adipate | Propylene Glycol Diacetate |
| CAS Number | 123-80-8 | 107-21-1 | 123-25-1[3] | 627-93-0[4] | 623-84-7[5] |
| Molecular Formula | C₈H₁₄O₄[6] | C₂H₆O₂[7] | C₈H₁₄O₄[3] | C₈H₁₄O₄[4] | C₇H₁₂O₄[5] |
| Molar Mass ( g/mol ) | 174.19[6] | 62.07[7] | 174.19 | 174.19 | 160.17[5] |
| Boiling Point (°C) | 212[8] | 197.3[7] | 218 | 227[9] | 191[5] |
| Melting Point (°C) | N/A | -12.9 | -20 | 8 - 11[10][11] | -31[5] |
| Density (g/mL @ 20-25°C) | 1.045[8] | 1.113[7] | 1.047 (@ 25°C)[3] | 1.062 (@ 20°C)[11] | 1.05 (@ 25°C)[5] |
| Refractive Index (n20/D) | N/A | 1.431 | 1.420[3] | 1.428[11] | 1.414[5] |
| Table 1: Comparison of key physical properties for this compound and selected alternative solvents. |
Solvent Characteristics
A solvent's interaction with solutes is governed by its polarity and solubility. Water solubility is a key indicator of hydrophilicity, while polarity provides insight into the types of compounds it can effectively dissolve.
| Property | This compound | 1,2-Ethanediol (Ethylene Glycol) | Diethyl Succinate | Dimethyl Adipate | Propylene Glycol Diacetate |
| Water Solubility | Slightly soluble (16.51 g/L @ 25°C)[12] | Miscible[7][13] | Slightly soluble[3] | Soluble[4] | Slightly soluble (76 g/L @ 20°C)[5] |
| General Use | Plasticizer[1][2] | Antifreeze, Solvent | Solvent, Flavoring agent[14] | Solvent, Plasticizer[9] | Solvent[5] |
| Table 2: Comparison of solvent characteristics for this compound and selected alternatives. |
Experimental Protocols for Property Determination
The data presented in this guide are determined using standardized experimental methodologies. Adherence to these protocols ensures data accuracy and reproducibility.
Determination of Density
The density of liquid chemicals is reliably determined using established international standards.
-
Method: OECD Guideline 109 provides several methods for determining the density of liquids.[1][6]
-
Oscillating Densitometer: A U-shaped tube is vibrated at its resonant frequency. When a sample is introduced, the change in frequency is measured. The apparatus is calibrated with two substances of known density. This method is suitable for liquids with a dynamic viscosity below 5 Pa·s.[1]
-
Pycnometer: The mass of a precisely known volume of the liquid is measured at a constant temperature. The density is calculated from the mass and volume. This method is suitable for liquids with a dynamic viscosity up to 500 Pa·s.[1]
-
Hydrostatic Balance: A body of a known volume is weighed in air and then weighed when immersed in the test liquid. The density is calculated from the difference in weight. This is suitable for liquids with a dynamic viscosity below 5 Pa·s.[15]
-
Determination of Viscosity
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in many applications.
-
Method: ASTM D445 is the standard test method for determining the kinematic viscosity of transparent and opaque liquids.[2][8]
-
Procedure: The method involves measuring the time it takes for a fixed volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[8] The viscometer is submerged in a constant temperature bath to ensure precision.[8]
-
Calculation: The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant.[8] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.[8]
-
Determination of Boiling Point
The boiling point is a fundamental property used to characterize and identify liquids.
-
Method: OECD Guideline 103 outlines several methods for determining the boiling point.[16][17]
-
Ebulliometer: This apparatus allows for the precise measurement of the boiling point at a controlled pressure.
-
Dynamic Method: The boiling temperature is measured as a function of pressure. This method can also be used to determine vapor pressure.[16]
-
Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA): These thermal analysis techniques can detect the endothermic event associated with boiling.[16]
-
Determination of Solvent Polarity
Solvent polarity is a measure of its ability to solvate solutes and is not defined by a single parameter.
-
Method: Solvatochromic probes, such as Reichardt's dye, are commonly used.[18][19]
-
Procedure: The probe molecule changes color (i.e., its UV-Vis absorption maximum shifts) depending on the polarity of the surrounding solvent.[20]
-
Analysis: By measuring the absorption spectrum of the dye in the solvent of interest, an empirical polarity value (e.g., the ET(30) value) can be determined. This allows for the ranking of solvents on a relative polarity scale.[18]
-
Visualizing Workflows and Applications
To better illustrate the practical application of this data, the following diagrams, generated using Graphviz, depict a logical workflow for solvent selection and a conceptual model of a drug delivery application.
Caption: Logical workflow for selecting a suitable solvent based on comparative data.
Caption: Conceptual role of a diester solvent in a polymer-based drug delivery system.
References
- 1. acri.gov.tw [acri.gov.tw]
- 2. store.astm.org [store.astm.org]
- 3. Diethyl succinate | 123-25-1 [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. chembk.com [chembk.com]
- 6. oecd.org [oecd.org]
- 7. 1,2-Ethanediol [allwaychemical.com]
- 8. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Dimethyl adipate - Wikipedia [en.wikipedia.org]
- 10. parchem.com [parchem.com]
- 11. Dimethyl adipate = 99 627-93-0 [sigmaaldrich.com]
- 12. chemquest.com [chemquest.com]
- 13. Ethylene glycol - Wikipedia [en.wikipedia.org]
- 14. chemimpex.com [chemimpex.com]
- 15. laboratuar.com [laboratuar.com]
- 16. laboratuar.com [laboratuar.com]
- 17. lcslaboratory.com [lcslaboratory.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. reddit.com [reddit.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 1,2-Ethanediol, dipropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,2-Ethanediol, dipropanoate (CAS No. 123-80-8). Following these procedures is critical for ensuring laboratory safety and operational integrity.
Physical and Chemical Properties
This compound is a liquid that is slightly soluble in water and is often used as a plasticizer.[1][2][3] It is also referred to as Ethylene glycol dipropionate.[2] Direct contact with this chemical should be avoided.[1][2][3][4]
| Property | Value |
| Molecular Formula | C8H14O4[4][5] |
| Molecular Weight | 174.19 g/mol [1][2][4][5] |
| Appearance | Colorless, odorless, syrupy liquid[6] |
| Solubility in Water | 16.51 g/L (at 25 ºC)[4] |
| Boiling Point | 196 - 198 °C[7] |
| Melting Point | -13 °C[7][8] |
| Flash Point | 111 °C / 231.8 °F[7][8] |
| Autoignition Temperature | 413 °C / 775.4 °F[7] |
| Specific Gravity | 1.11[9] |
Personal Protective Equipment (PPE)
A thorough hazard assessment is required to determine the specific PPE needed for the operations involving this chemical.[10] The following provides general guidance.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Wear safety goggles with side protection or a face shield.[11][12] All eye and face protection must comply with ANSI Z87.1 standards.[10] |
| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374.[11] The specific glove material should be chosen based on breakthrough time and permeation rate for the specific laboratory conditions. |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[10][13] |
| Respiratory Protection | Respiratory protection is generally not required in a well-ventilated area. If vapors or mists are generated and ventilation is inadequate, use a NIOSH-approved air-purifying respirator with appropriate cartridges.[11][13] In case of fire, wear a self-contained breathing apparatus (SCBA).[2][7] |
Operational and Disposal Plans
The following workflow outlines the essential steps for safely handling this compound from initial preparation to final disposal.
Experimental Protocols: Procedural Step-by-Step Guidance
1. Safe Handling and Storage Protocol
-
Ventilation: Always handle this compound in a well-ventilated area or within a chemical fume hood to minimize inhalation of vapors.[11]
-
Ignition Sources: This material is combustible.[4] Eliminate all ignition sources, including sparks, open flames, and hot surfaces, from the immediate area.[2][3] All equipment used during handling must be properly grounded.[2][3]
-
Handling: Avoid direct contact with the substance.[11] Do not eat, drink, or smoke in the handling area.[11] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] The material is hygroscopic (absorbs moisture from the air).[7]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]
2. Spill Response Protocol
-
Immediate Action: Eliminate all ignition sources from the immediate area.[2][3] Do not touch or walk through the spilled material.[2][3]
-
Isolation: For any spill, isolate the area for at least 50 meters (150 feet) in all directions.[2][3] For a large spill, consider an initial downwind evacuation of at least 300 meters (1000 feet).[2]
-
Containment: Prevent the spill from entering waterways, sewers, or confined areas.[2][3] A vapor-suppressing foam may be used to reduce vapors.[2]
-
Cleanup: Absorb the spill with dry earth, sand, or another non-combustible absorbent material.[2][3] Use clean, non-sparking tools to collect the absorbed material and transfer it into suitable, closed containers for disposal.[2][3][7]
3. First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.
-
Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with water or shower.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8][14]
-
Ingestion: Do NOT induce vomiting.[8] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Call a physician or poison control center immediately.[7][8]
4. Disposal Plan
-
Waste Classification: This material and its container must be disposed of as hazardous waste.
-
Collection: Collect waste material in a suitable, labeled, and tightly closed container.[11] Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.
-
Disposal: Dispose of the contents and the container at an approved waste disposal plant.[11][15] All disposal practices must be in accordance with federal, state, and local regulations. Do not allow the product to be released into the environment.[7][15]
References
- 1. This compound | 123-80-8 | Benchchem [benchchem.com]
- 2. Ethylene glycol dipropionate | C8H14O4 | CID 135968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYLENE GLYCOL DIPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. guidechem.com [guidechem.com]
- 5. This compound [webbook.nist.gov]
- 6. Ethylene glycol (1,2-ethanediol) - DCCEEW [dcceew.gov.au]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. actylislab.com [actylislab.com]
- 9. osha.gov [osha.gov]
- 10. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 11. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
